Triallyl aconitate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18O6 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
tris(prop-2-enyl) (E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2/b12-10+ |
InChI Key |
NZHHDFRSEQSGLN-ZRDIBKRKSA-N |
Isomeric SMILES |
C=CCOC(=O)C/C(=C\C(=O)OCC=C)/C(=O)OCC=C |
Canonical SMILES |
C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Triallyl Aconitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of triallyl aconitate, a tri-functional unsaturated ester with potential applications in polymer chemistry and as a crosslinking agent. This document details a robust synthesis methodology based on Fischer esterification, outlines effective purification protocols, and presents relevant physicochemical data in a clear and accessible format.
Synthesis of this compound via Fischer Esterification
The most direct and widely applicable method for the synthesis of this compound is the Fischer esterification of aconitic acid with allyl alcohol. This acid-catalyzed reaction involves the conversion of the three carboxylic acid groups of aconitic acid into their corresponding allyl esters. To drive the reversible reaction towards the product, an excess of allyl alcohol is typically used, and the water formed during the reaction is continuously removed.
Reaction Principle
The synthesis proceeds via the nucleophilic attack of the hydroxyl group of allyl alcohol on the protonated carbonyl carbon of each carboxylic acid group of aconitic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Scheme:
Caption: Workflow for the purification of this compound.
Experimental Protocol: Vacuum Distillation
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Cold trap
-
Heating mantle with magnetic stirrer
-
Thermometer
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.
-
Place the crude this compound in the distillation flask. Add a fresh boiling chip or a magnetic stir bar.
-
Connect the apparatus to a high-vacuum pump with a cold trap in between to protect the pump.
-
Slowly evacuate the system.
-
Once a stable vacuum is achieved (e.g., <1 mmHg), begin to heat the distillation flask gently with stirring.
-
Monitor the temperature of the vapor. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. A known boiling point is 108 °C at 0.1 mmHg.
-
Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.
-
The collected fraction is the purified this compound.
Quantitative Data for Purification
| Parameter | Value | Reference/Comment |
| Purification Method | Vacuum Distillation | |
| Boiling Point | 108 °C @ 0.1 mmHg | [1] |
| Expected Purity | >98% | Dependent on distillation efficiency |
| Expected Yield (Purification Step) | 80-90% | Typical losses during distillation |
| Overall Yield (Synthesis & Purification) | 68-85% | Estimated |
Physicochemical Properties and Characterization
The following table summarizes the known and estimated physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 13675-27-9 | [1] |
| Molecular Formula | C15H18O6 | [1] |
| Molecular Weight | 294.30 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 108 °C at 0.1 mmHg | [1] |
| Density | ~1.1 g/cm³ | Estimated |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, ethanol, toluene) |
Characterization of the final product can be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ester, C=C of the allyl groups).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.
References
An In-depth Technical Guide to Triallyl Aconitate (CAS Number 13675-27-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl aconitate (CAS No. 13675-27-9) is a tri-ester of aconitic acid, a naturally occurring tricarboxylic acid. Possessing three reactive allyl groups, this molecule holds significant potential as a crosslinking agent and monomer in polymer chemistry. Its structural similarity to other biologically active aconitate esters suggests possible, yet underexplored, applications in the pharmaceutical and drug delivery sectors. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, inferred synthesis and characterization methods, potential applications, and a toxicological profile based on related allyl esters. Due to the limited specific data available for this compound, this guide supplements direct information with well-established principles of organic chemistry and data from analogous compounds.
Chemical and Physical Properties
This compound is the tri-2-propen-1-yl ester of 1-propene-1,2,3-tricarboxylic acid. Its structure combines the functionalities of a tricarboxylic acid ester with the reactivity of three terminal double bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 13675-27-9 | |
| Molecular Formula | C₁₅H₁₈O₆ | |
| Molecular Weight | 294.30 g/mol | |
| Boiling Point | 108 °C at 0.1 mmHg | Estimated |
| Density | ~1.1-1.2 g/cm³ | Estimated |
| Refractive Index | ~1.4-1.5 | Estimated |
| Flash Point | 166.7 °C | Reported value, requires verification |
| Solubility | Insoluble in water; Soluble in common organic solvents. | Inferred from similar esters |
Synthesis and Characterization
Experimental Protocol: Fischer-Speier Esterification (Inferred)
Objective: To synthesize this compound from aconitic acid and allyl alcohol.
Materials:
-
Aconitic acid (cis- or trans-isomer)
-
Allyl alcohol (large excess)
-
Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine aconitic acid and a large excess of allyl alcohol (which also serves as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., 1-2% by weight of the aconitic acid).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the collection of water in the Dean-Stark trap.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent and excess allyl alcohol under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
-
Caption: General workflow for the synthesis of this compound.
Characterization (Predicted)
The structure and purity of this compound would be confirmed using standard analytical techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the allyl protons (-CH=CH₂, -O-CH₂-), and the protons of the aconitate backbone. |
| ¹³C NMR | Carbonyl carbons of the ester groups, carbons of the allyl groups (both sp² and sp³ hybridized), and carbons of the aconitate backbone. |
| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the ester groups (~1730 cm⁻¹), C=C stretching for the allyl groups (~1645 cm⁻¹), and C-O stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (294.30 m/z), along with characteristic fragmentation patterns. |
Reactivity and Potential Applications
The trifunctional nature of this compound, with its three polymerizable allyl groups, makes it a prime candidate for applications in polymer science.
Polymer Chemistry
This compound can serve as a crosslinking agent or a monomer in the synthesis of polymers. The allyl groups can undergo free-radical polymerization, leading to the formation of a three-dimensional network structure. This property could be utilized in the production of:
-
Thermosetting Resins: For use in coatings, adhesives, and composites.
-
Hydrogels: The crosslinked network could form hydrogels with potential applications in biomedicine and agriculture.
-
Dental Materials: As a component in dental composites and adhesives.
Potential in Drug Development and Delivery
While no direct studies on the pharmacological activity of this compound have been found, the broader family of aconitic acid and its esters have shown biological activity.[1]
-
Prodrug Strategy: The ester linkages in this compound could potentially be hydrolyzed in vivo by esterases to release aconitic acid and allyl alcohol. Aconitic acid itself has been investigated for its anti-inflammatory properties.[1][2] However, the release of allyl alcohol would be a significant toxicological concern.
-
Drug Delivery Systems: Aconitic acid has been used to modify polymers for drug delivery applications, leveraging its carboxylic acid groups to improve properties like hydrophilicity and swelling for controlled release.[1] this compound could potentially be polymerized to form a biodegradable matrix for the encapsulation and controlled release of therapeutic agents.
References
triallyl aconitate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of triallyl aconitate. Due to the limited publicly available data on specific biological applications, this document focuses on its chemical characteristics and draws parallels from structurally similar compounds to infer potential applications.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citation |
| Molecular Formula | C₁₅H₁₈O₆ | [1] |
| Molecular Weight | 294.11035 Da (Monoisotopic Mass) | [1] |
| IUPAC Name | tris(prop-2-enyl) (Z)-prop-1-ene-1,2,3-tricarboxylate | [1] |
Synthesis and Experimental Protocols
A general method for preparing trialkyl aconitate esters involves heating an acetylated trialkyl citrate at 180-225°C under reduced pressure (1-50 mm of mercury) in the presence of a catalyst such as sodium acetate.[2]
Caption: Generalized workflow for the synthesis of a trialkyl aconitate.
Potential Applications and Parallels
While specific applications for this compound in drug development are not documented, its structural features, particularly the presence of multiple allyl groups, suggest its primary utility lies in polymer chemistry as a crosslinking agent. This is analogous to the well-documented use of other triallyl compounds like triallyl isocyanurate (TAIC) and triallyl cyanurate (TAC).[1][3][4] These compounds are used to modify the properties of polymers, enhancing thermal stability, mechanical strength, and chemical resistance.[1]
Given this, this compound could potentially be used in the development of:
-
Biomaterials: As a crosslinking agent to improve the mechanical properties and stability of hydrogels or other polymeric scaffolds used in tissue engineering and drug delivery.
-
Medical Devices: In the formulation of specialized polymers for medical devices requiring high durability and resistance to degradation.
Signaling Pathways
There is currently no information available in scientific literature detailing any interaction of this compound with biological signaling pathways. Its presumed role as a crosslinking monomer in polymer synthesis suggests it is unlikely to have specific biological targets in the manner of a therapeutic agent. Research into its biocompatibility and that of any polymers derived from it would be a necessary precursor to any potential biomedical application.
References
- 1. 2017erp.com [2017erp.com]
- 2. US3076021A - Preparation of esters of aconitic acid - Google Patents [patents.google.com]
- 3. Triallyl Isocyanurate|Cas 1025-15-6|Rubber Crosslinking Agent TAIC|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 4. Liquid crosslinking agent triallyl isocyanurate is a very important chemical - Knowledge [sanjichem.com]
Unraveling the Solubility of Triallyl Aconitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of triallyl aconitate, a trivalent ester with potential applications in polymer chemistry and material science. A comprehensive review of publicly available scientific literature, patents, and technical data sheets reveals a significant gap in specific quantitative and qualitative solubility data for this compound. This guide, therefore, provides a detailed framework for approaching the solubility determination of this compound, including a general experimental protocol and a predictive analysis based on its chemical structure. To offer a practical, albeit indirect, reference, solubility data for the structurally related compound, triallyl isocyanurate, is presented. This document aims to equip researchers with the necessary information to systematically evaluate the solubility of this compound in various solvents.
Introduction
This compound is a triester of aconitic acid and allyl alcohol. Its molecular structure, featuring three allyl groups, suggests its utility as a crosslinking agent or monomer in polymerization reactions. The solubility of a compound is a critical physical property that influences its application, formulation, and purification processes. Understanding the solubility of this compound in different solvents is paramount for its effective use in research and development.
Despite a thorough search of scientific databases and chemical supplier information, no specific quantitative solubility data for this compound in common organic or aqueous solvents was found. This underscores the novelty of this compound and the need for foundational research into its physicochemical properties.
Predicted Solubility Profile of this compound
Based on its chemical structure—a relatively nonpolar ester with three unsaturated allyl groups—this compound is predicted to exhibit good solubility in a range of nonpolar and moderately polar organic solvents. Its solubility in polar solvents, particularly water, is expected to be low due to the hydrophobic nature of the allyl and ester moieties. Solvents that are capable of hydrogen bonding are less likely to be effective solvents for this compound.
Solubility of a Structurally Related Compound: Triallyl Isocyanurate
In the absence of direct data for this compound, the solubility of triallyl isocyanurate is presented below as a proxy. Triallyl isocyanurate shares the feature of having three allyl groups, which may confer some similar solubility characteristics. However, it is crucial to note that the central ring structure (a triazine trione) is different from the aconitate backbone, and therefore, these values should be considered as indicative only.
| Solvent | Temperature (°C) | Solubility | Source |
| Water | 20 | < 1 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 20 | ≥ 100 mg/mL | [1] |
| 95% Ethanol | 20 | ≥ 100 mg/mL | [1] |
| Acetone | 20 | ≥ 100 mg/mL | [1] |
| Alkanes | Not Specified | Slightly Soluble | [3][4] |
| Aromatics (e.g., Benzene) | Not Specified | Fully Soluble | [3][4][5] |
| Methanol | Not Specified | Soluble | [5] |
| Heptane | Not Specified | Soluble | [5] |
| Halogenated Hydrocarbons | Not Specified | Fully Soluble | [3][4] |
| Cyclopentene | Not Specified | Fully Soluble | [3][4] |
Disclaimer: The data in this table is for triallyl isocyanurate, not this compound, and should be used for illustrative purposes only.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a liquid compound such as this compound. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6][7]
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, acetone, toluene, hexane) of analytical grade
-
Vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or gas chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials. The excess of the solute should be sufficient to ensure that a saturated solution is formed and that some undissolved solute remains at equilibrium.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.
-
To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a controlled temperature.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent by taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical classification of solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Logical relationship of solubility classifications based on USP standards.[8][9]
Conclusion
While direct solubility data for this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for researchers to approach this critical aspect of its physicochemical characterization. By employing the detailed experimental protocol and considering the solubility of structurally related compounds, scientists can systematically determine the solubility of this compound in various solvents. This foundational knowledge will be instrumental in unlocking the full potential of this compound in its intended applications.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triallyl IsocyanurateCrosslinker TAIC CAS 1025-15-6 – Manufature of PU foam Material and Products [leticiachem.com]
- 4. Triallyl Isocyanurate|Crosslinker TAIC--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]
- 5. Triallyl Isocyanurate 1025-15-6 | TCI AMERICA [tcichemicals.com]
- 6. enamine.net [enamine.net]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
Spectroscopic Profile of Triallyl Aconitate: A Technical Guide
Disclaimer: The spectroscopic data presented in this document for triallyl aconitate is predicted based on the analysis of its constituent chemical moieties, specifically aconitic acid and allyl groups. As of the compilation of this guide, experimental spectroscopic data for this compound is not publicly available. This guide is intended for researchers, scientists, and drug development professionals to provide a theoretical spectroscopic framework for this compound.
Introduction
This compound is the triester of aconitic acid and allyl alcohol. Aconitic acid, a tricarboxylic acid, exists as cis and trans isomers. The esterification of these isomers with three equivalents of allyl alcohol yields the corresponding cis- or trans-triallyl aconitate. This molecule combines the structural features of an unsaturated tricarboxylic acid backbone with the reactive terminal double bonds of the allyl groups, making it a potentially interesting monomer for polymerization and a versatile building block in organic synthesis. This guide provides a predicted spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of cis- and trans-aconitic acid and various allyl-containing compounds, such as triallyl cyanurate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for trans-Triallyl Aconitate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.9 | s | 1H | =CH- |
| ~5.9 | m | 3H | -CH=CH₂ |
| ~5.3 | m | 6H | -CH=CH₂ |
| ~4.6 | d | 6H | -O-CH₂- |
| ~3.8 | s | 2H | -CH₂- |
Predicted ¹³C NMR Data for trans-Triallyl Aconitate
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (ester) |
| ~168 | C=O (ester) |
| ~165 | C=O (ester) |
| ~135 | =CH- |
| ~132 | -CH=CH₂ |
| ~118 | -CH=CH₂ |
| ~65 | -O-CH₂- |
| ~40 | -CH₂- |
Rationale for Prediction: The predicted chemical shifts are based on data for trans-aconitic acid and triallyl isocyanurate. For trans-aconitic acid, the vinylic proton appears around 6.93 ppm and the methylene protons at approximately 3.74 ppm.[1] The allyl group protons in triallyl isocyanurate show signals in the regions of 5.7-5.9 ppm (=CH-), 5.1-5.3 ppm (=CH₂), and 4.3-4.5 ppm (-CH₂-).[2] Esterification is expected to shift the methylene protons of the allyl group downfield to around 4.6 ppm. Similarly, the ¹³C NMR predictions are based on the known shifts for aconitic acid and the characteristic signals for the allyl group carbons at approximately 132 ppm (-CH=), 118 ppm (=CH₂), and 65 ppm (-O-CH₂-).[2]
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch (alkene) |
| ~2980-2850 | Medium | C-H stretch (alkane) |
| ~1730 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1720 | Strong | C=O stretch (saturated ester) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1200-1100 | Strong | C-O stretch (ester) |
Rationale for Prediction: The predicted IR absorptions are based on the functional groups present in this compound. The strong carbonyl (C=O) stretching bands for the ester groups are expected around 1735-1715 cm⁻¹.[3] The presence of both saturated and α,β-unsaturated ester functionalities may lead to two distinct or a broadened carbonyl absorption. The C=C stretching of the allyl groups and the aconitate backbone are predicted to appear around 1650 cm⁻¹. The =C-H stretching of the vinyl groups will be observed just above 3000 cm⁻¹, a characteristic feature for unsaturated systems.[4] The strong C-O stretching of the ester linkages will be prominent in the 1300-1000 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data for this compound (C₁₅H₁₈O₆)
| m/z | Ion | Notes |
| 294.11 | [M]⁺ | Molecular Ion |
| 253 | [M - C₃H₅]⁺ | Loss of an allyl radical |
| 237 | [M - OC₃H₅]⁺ | Loss of an allyloxy radical |
| 197 | [M - C₃H₅ - C₃H₄O]⁺ | Subsequent fragmentation |
| 41 | [C₃H₅]⁺ | Allyl cation (base peak) |
Rationale for Prediction: The molecular weight of this compound (C₁₅H₁₈O₆) is 294.29 g/mol . In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 294. The fragmentation pattern is expected to be dominated by the loss of the allyl groups. The loss of an allyl radical (C₃H₅•, 41 Da) would result in a fragment at m/z 253. The cleavage of the ester bond could lead to the loss of an allyloxy radical (•OC₃H₅, 57 Da), giving a fragment at m/z 237. The most abundant peak (base peak) is predicted to be the allyl cation ([C₃H₅]⁺) at m/z 41.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[5][6][7]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[7]
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
The final sample height in the tube should be approximately 4-5 cm.[8]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[9]
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.[10]
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, the spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (Direct Infusion ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a mass spectrometry-compatible solvent such as methanol or acetonitrile.
-
A small amount of an ionization aid, such as formic acid (0.1%), may be added to promote protonation in positive ion mode.
-
-
Data Acquisition:
-
Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[11]
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive ion mode.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmenting it to observe the daughter ions.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. TRANS-ACONITIC ACID(4023-65-8) IR Spectrum [m.chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide on the Thermal Properties of Triallyl Aconitate
Introduction
Triallyl aconitate is a trifunctional monomer with three reactive allyl groups, making it a candidate for forming highly cross-linked polymers. Its structure, derived from aconitic acid, suggests potential applications in biocompatible materials and as a cross-linking agent in polymer systems. Understanding the thermal properties of this compound is crucial for its synthesis, processing, and the determination of the service temperature of the resulting polymers. This guide provides a comprehensive overview of the expected thermal behavior of this compound and the standard methodologies for its characterization.
Estimated Thermal Properties of this compound
The thermal properties of this compound are influenced by its molecular weight, the presence of three ester groups, and the reactive allyl functionalities. Based on data from structurally similar compounds, such as other allylic esters and aconitic acid, the following properties can be estimated.
| Thermal Property | Estimated Value | Rationale and Remarks |
| Melting Point (Tm) | 25 - 45 °C | Aconitic acid has a melting point around 122°C[1]. Esterification to the triallyl ester is expected to lower the melting point due to a decrease in intermolecular hydrogen bonding. This estimated range is consistent with other organic esters of similar molecular weight. |
| Boiling Point (Tb) | > 300 °C (at atmospheric pressure) | High molecular weight and the presence of polar ester groups suggest a high boiling point. Significant polymerization and decomposition are expected at elevated temperatures, making distillation challenging. |
| Decomposition Temperature (Td) | Onset > 200 °C | Allyl esters are known to undergo thermal decomposition at high temperatures. The decomposition of nitrogen-rich heterocyclic esters begins above 250°C[2]. The pyrolysis of some allylic esters has been observed at temperatures as high as 600°C[3]. The initial decomposition is likely to involve the ester linkages and subsequent reactions of the allyl groups. |
| Heat of Polymerization (ΔHpoly) | 80 - 100 kJ/mol per allyl group | This is a typical range for the free-radical polymerization of allyl compounds. The total exothermic heat of polymerization for this compound will be approximately three times this value. |
| Glass Transition Temp. (Tg) of Polymer | > 150 °C | As a trifunctional monomer, this compound is expected to form a rigid, highly cross-linked polymer network. Such networks generally exhibit high glass transition temperatures. For comparison, some epoxy monoliths have Tg values higher than 100°C[4]. |
Experimental Protocols for Thermal Analysis
The thermal properties of this compound and its polymers can be accurately determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC is a fundamental technique for measuring heat flow associated with thermal transitions in a material as a function of temperature.[5][6] For this compound, DSC is used to determine the melting point, heat of fusion, glass transition temperature (of the polymer), and the kinetics of polymerization.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 2-10 mg) is accurately weighed into an aluminum DSC pan. For polymerization studies, a polymerization initiator (e.g., a peroxide) may be added. The pan is hermetically sealed.
-
Instrument Setup:
-
An empty, sealed aluminum pan is used as a reference.
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
-
Thermal Program:
-
For Melting Point Determination: The sample is cooled to a low temperature (e.g., -20°C) and then heated at a constant rate (e.g., 10°C/min) to a temperature above the expected melting point. The melting point is determined from the onset of the endothermic melting peak.
-
For Polymerization Studies: The sample is heated at a controlled rate (e.g., 10°C/min) through the temperature range where polymerization occurs. The exothermic peak corresponds to the curing reaction. The area under the peak is proportional to the heat of polymerization.[7]
-
For Glass Transition Temperature of the Polymer: A fully cured sample of poly(this compound) is subjected to a heat-cool-heat cycle. The glass transition is observed as a step change in the heat flow during the second heating scan.
-
-
Data Analysis: The melting point, peak temperatures, and enthalpies are calculated from the resulting thermogram using the instrument's software.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of this compound and its polymer.
Methodology:
-
Sample Preparation: A small sample (typically 5-15 mg) of this compound or its cured polymer is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA furnace is purged with a selected atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation) at a constant flow rate.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is typically defined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. The derivative of the TGA curve (DTG) shows the rate of weight loss and helps to identify distinct decomposition steps.
Visualizations
References
- 1. cis-Aconitic acid | CAS#:585-84-2 | Chemsrc [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 4. researchgate.net [researchgate.net]
- 5. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. azom.com [azom.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Technical Guide on Triallyl Aconitate (CAS No. 13675-27-9) Safety Information
Introduction
Triallyl aconitate is a chemical compound with the molecular formula C15H18O6.[1] Due to the scarcity of detailed safety and toxicological data, a cautious approach is mandatory when handling this substance. This guide summarizes the known physical and chemical properties and provides a framework for safe handling based on general laboratory safety principles.
Physical and Chemical Properties
The available quantitative data for this compound is limited. The following table summarizes the information sourced from chemical suppliers.[1]
| Property | Value | Source |
| CAS Number | 13675-27-9 | ChemicalBook[2] |
| Molecular Formula | C15H18O6 | ChemicalBook[1] |
| Molecular Weight | 294.3 g/mol | ChemicalBook[1] |
| Boiling Point | 108°C at 0.1 mm Hg | ChemicalBook[1] |
| Density | 1.1975 g/cm³ (estimate) | ChemicalBook[1] |
| Refractive Index | 1.4359 (estimate) | ChemicalBook[1] |
Hazard Identification and Toxicological Information
There is no specific toxicological data, such as LD50 or LC50 values, available for this compound in the searched resources. The GHS classification is unknown. In the absence of data, this chemical should be treated as potentially hazardous.
Experimental Protocols
Detailed experimental protocols for the determination of the safety profile of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals should be followed to evaluate its toxicological and ecotoxicological properties.
Visualized Workflows and Logical Relationships
Given the lack of specific data for this compound, the following diagrams illustrate generalized workflows for handling chemicals with unknown hazards and for responding to a chemical spill. These are based on standard laboratory safety protocols.
Caption: Figure 1: General Workflow for Handling Chemicals with Unknown Hazards
Caption: Figure 2: General Chemical Spill Response Protocol
Conclusion
The available safety information for this compound is severely limited. It is imperative for any professional intending to work with this substance to conduct a thorough risk assessment and to handle it with the utmost caution, assuming it to be hazardous. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment and working in a controlled environment such as a fume hood, is essential to minimize potential exposure and ensure laboratory safety. Further research into the toxicological properties of this compound is necessary to establish a comprehensive safety profile.
References
An In-depth Technical Guide to Triallyl Aconitate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl aconitate, a triester of aconitic acid, is a molecule with potential applications in polymer chemistry and other fields due to its trifunctional nature and the reactivity of its allyl groups. This document provides a comprehensive overview of the available scientific and historical information regarding this compound, including its synthesis, known properties, and a discussion of related compounds. While the historical record of its initial discovery is sparse, this guide compiles available patent literature and analogous chemical syntheses to provide a thorough understanding of this compound.
Introduction
Aconitic acid, a tricarboxylic acid, exists as cis and trans isomers and is an intermediate in the citric acid cycle.[1] Its ester derivatives have been explored for various industrial applications, including their use as plasticizers and in the formation of polyesters. This compound (CAS No. 13675-27-9), with the molecular formula C₁₅H₁₈O₆, is the product of the esterification of aconitic acid with three equivalents of allyl alcohol.[2][3] The presence of three polymerizable allyl groups makes it a candidate for use as a crosslinking agent in the synthesis of polymers.
History of Discovery and Synthesis
The precise date and discoverer of this compound are not well-documented in readily available scientific literature. Early research into aconitic acid esters is mentioned in patents from the 1940s, though with limited detail. The synthesis of aconitic acid esters has historically been challenging due to the tendency for decomposition at high temperatures during direct esterification from aconitic acid or the dehydration of citric acid esters.
A notable patented method for the preparation of trialkyl aconitates, which includes a claim for "this compound ester," was developed. This process involves the liquid-phase de-acetylation of acetylated citric acid esters. While this represents a viable synthetic route, it is an indirect method.
The more conventional approach to ester synthesis is the direct Fischer-Speier esterification , a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. While a specific, detailed protocol for the direct Fischer esterification of aconitic acid with allyl alcohol to form this compound is not prominently available in the literature, the general principles of this reaction are well-established.
Synthesis Protocols
Fischer-Speier Esterification of Aconitic Acid with Allyl Alcohol (General Procedure)
This protocol is a generalized procedure based on the principles of Fischer esterification and would require optimization for the specific synthesis of this compound.
Reaction Scheme:
Figure 1: General reaction scheme for the Fischer-Speier esterification of aconitic acid.
Materials:
-
Aconitic acid
-
Allyl alcohol (in excess, to serve as both reactant and solvent)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), combine aconitic acid and an excess of allyl alcohol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Synthesis via De-acetylation of Acetylated Citric Acid Esters (Based on Patent Literature)
This method provides an alternative route to this compound.
Workflow Diagram:
Figure 2: Workflow for the synthesis of this compound via de-acetylation.
Procedure Outline:
-
Prepare acetyl triallyl citrate.
-
Heat the acetyl triallyl citrate in the liquid phase to a temperature of 180-225 °C under reduced pressure (1-50 mmHg).
-
The reaction is carried out in the presence of a catalyst, such as iodine or sodium acetate.
-
The resulting crude this compound is then purified, typically by molecular distillation.
Quantitative Data
| Property | This compound | Triethyl Aconitate (for comparison) | Tributyl Aconitate (for comparison) | Triallyl Isocyanurate (for comparison) |
| CAS Number | 13675-27-9[2] | 5349-99-5[4] | 7568-58-3 | 1025-15-6[5] |
| Molecular Formula | C₁₅H₁₈O₆[2] | C₁₂H₁₈O₆[4] | C₁₈H₃₀O₆ | C₁₂H₁₅N₃O₃[5] |
| Molecular Weight | 294.30 g/mol [2] | 258.27 g/mol [4] | 342.43 g/mol | 249.27 g/mol [5] |
| Boiling Point | Data not available | Data not available | Data not available | 149-152 °C at 4 mmHg[6] |
| Density | Data not available | Data not available | Data not available | 1.159 g/mL at 25 °C[6] |
| Refractive Index | Data not available | Data not available | Data not available | n20/D 1.513[6] |
| Toxicity | Mouse LDLo: 125 mg/kg[7] | Data not available | Data not available | Harmful if swallowed[8] |
Predicted Spectral Data
While experimental spectra for this compound are not available, general spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the vinyl protons of the allyl groups (typically in the 5-6 ppm region) and the methylene protons adjacent to the oxygen and the double bond. Signals for the backbone protons of the aconitate moiety would also be present.
-
¹³C NMR: The spectrum would feature signals for the carbonyl carbons of the ester groups, the olefinic carbons of the allyl groups, and the carbons of the aconitate backbone.
-
FTIR: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching of the ester groups (typically around 1730 cm⁻¹) and bands associated with the C=C stretching of the allyl groups (around 1645 cm⁻¹).
Biological Activity and Applications
Currently, there is limited information on the specific biological activity of this compound beyond a reported toxicity value in mice.[7] Aconitic acid itself and some of its other esters have been investigated for various biological roles, including anti-inflammatory and antimicrobial activities.[1] Given the reactivity of the allyl groups, a primary application of this compound is likely to be in polymer chemistry as a crosslinking agent to modify the properties of polymers.
Conclusion
This compound is a tri-functional ester of aconitic acid with potential utility in materials science. While its historical discovery is not clearly documented, methods for its synthesis can be inferred from general chemical principles and related patent literature. A significant gap exists in the publicly available experimental data for its physical and spectral properties. Further research is needed to fully characterize this compound and explore its potential applications in drug development and other scientific fields. This guide provides a foundational understanding based on the currently accessible information and serves as a starting point for researchers interested in this molecule.
References
- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]
- 2. aablocks.com [aablocks.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Triethyl aconitate | C12H18O6 | CID 5462692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Triethyl aconitate | 68077-28-1 | Benchchem [benchchem.com]
- 8. Triallyl cyanurate | C12H15N3O3 | CID 7555 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Triallyl Aconitate Polymerization
Application Notes
Triallyl aconitate is a trifunctional monomer, possessing three allyl groups that can participate in polymerization. This functionality allows for the formation of highly cross-linked, three-dimensional polymer networks. The resulting thermoset polymers are typically rigid and exhibit high thermal stability. The primary method for polymerizing triallyl monomers is free-radical polymerization, which can be initiated thermally or photochemically.
Polymerization Techniques
1. Free-Radical Polymerization: This is the most common method for polymerizing allyl monomers.[1] The process involves three main stages: initiation, propagation, and termination.
-
Initiation: Free radicals are generated, typically from the thermal decomposition of an initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[1]
-
Propagation: The initiator radical adds to one of the allyl double bonds of the this compound monomer, creating a new radical species. This new radical can then react with other monomer molecules, propagating the polymer chain. Due to the three allyl groups, propagation can lead to branching and ultimately cross-linking.
-
Termination: The growth of polymer chains is stopped by the combination or disproportionation of two radical species.[1]
A key characteristic of allyl monomer polymerization is the prevalence of degradative chain transfer.[2] This occurs when a growing polymer radical abstracts a hydrogen atom from an unreacted monomer's allyl group. The resulting allyl radical is resonance-stabilized and less reactive, which can slow the rate of polymerization and lead to the formation of polymers with lower molecular weights between cross-links.[3]
2. Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could offer better control over the polymer architecture.[4] These methods are designed to minimize termination reactions, allowing for the synthesis of polymers with more defined structures. While less common for simple cross-linking applications, CRP could be valuable for creating more complex architectures, such as block copolymers, before the cross-linking occurs.
Applications in Drug Development
The ability of this compound to form cross-linked networks makes it a candidate for the development of drug delivery systems, particularly hydrogels.[5][6] Hydrogels are water-swollen polymer networks that can encapsulate therapeutic agents.[7]
Hydrogel-Based Drug Delivery: By copolymerizing this compound with a hydrophilic monomer (e.g., acrylic acid, polyethylene glycol acrylate), a hydrogel can be formed. The this compound acts as the cross-linking agent, providing structural integrity to the hydrogel matrix. The encapsulated drug can then be released from the hydrogel over time through diffusion. The release rate can be tuned by adjusting the cross-linking density (i.e., the concentration of this compound), which affects the mesh size of the polymer network.[8] These hydrogels can be designed to be pH-sensitive, allowing for targeted drug release in specific environments within the body.[5]
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of this compound
This protocol describes a method for synthesizing a poly(this compound) network in a solvent. Solution polymerization helps to control the reaction temperature and can prevent the early onset of gelation.
Materials:
-
This compound (monomer)
-
Benzene or Methyl Benzoate (solvent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Nitrogen gas supply
-
Methanol (for precipitation and washing)
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle or oil bath with temperature controller
Procedure:
-
Set up the reaction flask in the heating mantle on a magnetic stirrer.
-
Add this compound and the chosen solvent (e.g., benzene) to the flask. A typical monomer concentration might range from 1 to 3 mol/L.
-
Add the radical initiator (e.g., AIBN). The initiator concentration is typically 0.5-2 mol% with respect to the monomer.
-
Begin stirring the mixture.
-
Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C for AIBN) under a continuous gentle flow of nitrogen.
-
Allow the polymerization to proceed for several hours. The reaction time will depend on the desired conversion and the point of gelation. The solution will become increasingly viscous.
-
To stop the reaction, cool the flask to room temperature.
-
If the polymer has not yet formed a solid gel, precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.
-
If a gel has formed, it can be swollen in a solvent like acetone to remove unreacted monomer and initiator, and then dried.
-
Filter the precipitated polymer and wash it several times with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Free-Radical Bulk Polymerization of this compound
This protocol describes the polymerization of this compound without a solvent, which yields a solid, cross-linked polymer directly.
Materials:
-
This compound (monomer)
-
Benzoyl Peroxide (BPO) (initiator)
-
Glass ampoule or sealed reaction vessel
-
Vacuum line and nitrogen gas supply
-
Oven or polymerization bath with precise temperature control
Procedure:
-
Add this compound to the glass ampoule.
-
Add the desired amount of BPO initiator (e.g., 1-3 wt%).
-
Warm the mixture gently and stir to dissolve the initiator completely.
-
Connect the ampoule to a vacuum line and perform several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Seal the ampoule under vacuum or backfill with nitrogen before sealing.
-
Place the sealed ampoule in an oven or polymerization bath pre-heated to the desired temperature (e.g., 80-100 °C for BPO).
-
Heat for the required duration. The polymerization will proceed until a solid, transparent, cross-linked polymer is formed. The time will vary based on temperature and initiator concentration.
-
After the reaction is complete, cool the ampoule to room temperature.
-
Carefully break the ampoule to retrieve the solid polymer. The polymer may need to be purified by Soxhlet extraction with a solvent like methanol to remove any unreacted monomer or initiator fragments.
-
Dry the purified polymer in a vacuum oven.
Data Presentation
Table 1: Typical Experimental Conditions for Free-Radical Polymerization of Triallyl Monomers
| Parameter | Solution Polymerization | Bulk Polymerization |
| Monomer | Triallyl Citrate / Triallyl Isocyanurate | Triallyl Citrate / Triallyl Isocyanurate |
| Initiator | AIBN or BPO | BPO or Dicumyl Peroxide |
| Initiator Conc. | 0.5 - 2.0 mol% (relative to monomer) | 1.0 - 3.0 wt% |
| Solvent | Benzene, Methyl Benzoate, Dioxane | None |
| Monomer Conc. | 1.0 - 4.0 mol/L | Not Applicable |
| Temperature | 60 - 80 °C | 80 - 130 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Vacuum Sealed) |
Table 2: Properties of Polymers from Triallyl Monomers
| Property | Description | Typical Values/Observations |
| Physical Form | Rigid, transparent thermoset polymer | Solid, often brittle |
| Solubility | Insoluble in common organic solvents after gelation | Swells in solvents like acetone, THF |
| Gel Point | The point at which an infinite network forms | Can occur at low conversions (e.g., 12.4% for TAIC) |
| Thermal Stability | High, due to cross-linked structure | Decomposition often occurs above 250 °C |
| Characterization | FTIR, Raman, TGA, DSC | FTIR/Raman can confirm the loss of C=C bonds. TGA/DSC assess thermal properties.[9] |
Visualizations
Caption: Workflow for free-radical solution polymerization.
Caption: Formation of a drug delivery hydrogel.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triallyl Isocyanurate (TAIC) as a Crosslinking Agent
A Note on Triallyl Aconitate: Initial research indicates a scarcity of detailed scientific literature and application data for this compound as a crosslinking agent. In contrast, Triallyl Isocyanurate (TAIC) is a structurally similar, trifunctional allyl monomer extensively documented and widely utilized in research and industrial applications for crosslinking a variety of polymers. Therefore, these application notes and protocols will focus on Triallyl Isocyanurate (TAIC) to provide a comprehensive and data-supported resource for researchers, scientists, and drug development professionals.
Introduction to Triallyl Isocyanurate (TAIC) as a Crosslinking Agent
Triallyl isocyanurate (TAIC) is a versatile and highly effective crosslinking agent used to enhance the physical and chemical properties of a wide range of polymers.[1] Its trifunctional nature, owing to the three reactive allyl groups attached to a stable isocyanurate ring, allows for the formation of a dense and robust three-dimensional network within the polymer matrix. This crosslinked structure leads to significant improvements in thermal stability, mechanical strength, chemical resistance, and weatherability of the host polymer.[1][2]
TAIC is commonly employed in peroxide- or radiation-induced crosslinking processes for polymers such as polyethylene (PE), ethylene-vinyl acetate (EVA), and various elastomers like ethylene propylene diene monomer (EPDM) rubber.[3][4][5] It acts as a co-agent, working synergistically with free-radical initiators to increase the crosslinking efficiency and mitigate undesirable side reactions like polymer chain scission.[4]
Physicochemical Properties of Triallyl Isocyanurate (TAIC):
| Property | Value | Reference |
| CAS Number | 1025-15-6 | [6] |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [6] |
| Molecular Weight | 249.27 g/mol | [6] |
| Appearance | White crystalline solid or colorless to pale yellow liquid | [1][7] |
| Melting Point | 23.5 - 28 °C | [6][8] |
| Boiling Point | 149-152 °C at 4 mmHg | [9] |
| Density | ~1.159 g/cm³ at 25 °C | [9] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [1][7] |
Mechanism of Action: Peroxide-Induced Crosslinking
In peroxide-initiated crosslinking, the process is initiated by the thermal decomposition of an organic peroxide, which generates highly reactive free radicals. These primary radicals abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. The TAIC co-agent then plays a crucial role in propagating the crosslinking reaction. The polymer macroradicals can add to the allyl double bonds of TAIC, forming a new radical on the TAIC molecule. This TAIC radical can then react with other polymer chains or other TAIC molecules, leading to the formation of a crosslinked network. The presence of TAIC enhances the crosslinking efficiency by providing multiple reaction sites and minimizing chain scission reactions.[4]
Caption: Peroxide-induced crosslinking mechanism with TAIC.
Applications and Performance Data
Crosslinking of High-Density Polyethylene (HDPE)
TAIC is used as a co-agent with peroxides like di-tert-butyl peroxide (DTBP) to significantly improve the crosslinking degree, thermal resistance, and mechanical properties of HDPE.[10]
Table 1: Effect of TAIC on the Properties of DTBP-Crosslinked HDPE [10]
| DTBP (wt%) | TAIC (wt%) | Gel Content (%) | Heat Deformation Temp. (°C) | Impact Strength (kJ/m²) | Flexural Strength (MPa) |
| 0 | 0 | 0 | 60.2 | 34.1 | 27.5 |
| 2.5 | 0 | 74.7 | 64.9 | 89.6 | 31.2 |
| 2.5 | 0.1 | 78.3 | 72.4 | 95.3 | 32.1 |
| 2.5 | 0.3 | 80.5 | 76.8 | 101.2 | 33.0 |
| 2.5 | 0.5 | 82.1 | 80.1 | 104.7 | 33.6 |
Crosslinking of Ethylene-Vinyl Acetate (EVA) Copolymers
In the crosslinking of EVA, TAIC enhances the gel content and thermal stability.[11] The crosslinking can be initiated by peroxides or high-energy radiation like electron beams.[12]
Table 2: Influence of TAIC on Electron Beam Irradiated EVA/tPA Blends [11]
| Irradiation Dose (kGy) | Co-agent (3 phr) | Gel Content (%) | Tensile Strength (MPa) |
| 0 | None | 0 | 3.68 |
| 500 | TAIC | ~80 | ~8.5 |
| 500 | TMPTMA | 86 | 10.01 |
tPA: ternary polyamide; TMPTMA: trimethylolpropane trimethacrylate (for comparison)
Vulcanization of EPDM Rubber
TAIC is an effective co-agent in the peroxide vulcanization of EPDM rubber, where it increases the crosslink density and improves mechanical properties.[4]
Experimental Protocols
Synthesis of Triallyl Isocyanurate (TAIC)
This protocol is based on the reaction of sodium isocyanurate with allyl chloride in the presence of a catalyst system.[13][14]
Materials:
-
Sodium isocyanurate
-
Acetonitrile (solvent)
-
Cuprous chloride (catalyst)
-
Triethylamine (phase transfer catalyst)
-
Allyl chloride (propenyl chloride)
Procedure:
-
Charge a four-necked flask equipped with a condenser with sodium isocyanurate and acetonitrile.
-
Add cuprous chloride and triethylamine to the mixture.
-
Heat the mixture to 70-75 °C.
-
Slowly add allyl chloride dropwise over 3.5-4 hours.
-
After the addition is complete, maintain the temperature at 80-85 °C and continue the reaction for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove solid by-products.
-
Recover the solvent from the filtrate by distillation.
-
Purify the crude product by vacuum distillation at 113-115 °C / 133.3 Pa to obtain pure triallyl isocyanurate.
Caption: Workflow for the synthesis of Triallyl Isocyanurate.
Protocol for Crosslinking HDPE with DTBP/TAIC[10]
Materials:
-
High-Density Polyethylene (HDPE) powder
-
Di-tert-butyl peroxide (DTBP)
-
Triallyl isocyanurate (TAIC)
-
Internal mixer (e.g., Haake rheometer)
-
Compression molding press
Procedure:
-
Step 1: Melt Blending
-
Dry the HDPE powder at 80 °C for 4 hours.
-
Melt the HDPE in an internal mixer at 160 °C and 60 rpm for 3 minutes.
-
Add the desired amounts of DTBP and TAIC to the molten HDPE and mix for another 5 minutes to ensure uniform dispersion.
-
-
Step 2: Compression Molding and Crosslinking
-
Transfer the compounded material to a preheated mold.
-
Preheat the material in the compression molding press at 120 °C for 5 minutes under a pressure of 10 MPa.
-
Increase the temperature to 180 °C and maintain for 10 minutes to induce crosslinking.
-
Cool the mold to room temperature under pressure.
-
Remove the crosslinked HDPE sheet for characterization.
-
Determination of Gel Content
This protocol is a standard method for determining the insoluble fraction of a crosslinked polymer.
Materials:
-
Crosslinked polymer sample
-
Xylene (or other suitable solvent)
-
Soxhlet extraction apparatus
-
Stainless steel mesh bag (120 mesh)
-
Vacuum oven
-
Analytical balance
Procedure:
-
Weigh a small piece of the crosslinked polymer sample (W₁) (approximately 0.2-0.3 g).
-
Place the sample in a stainless steel mesh bag.
-
Perform Soxhlet extraction with xylene for 24 hours to dissolve the uncrosslinked (sol) fraction.
-
Remove the mesh bag containing the swollen gel and dry it in a vacuum oven at 80 °C until a constant weight is achieved (W₂).
-
Calculate the gel content using the following formula:
-
Gel Content (%) = (W₂ / W₁) x 100
-
Measurement of Swelling Ratio[15][16]
This protocol determines the extent of swelling of the crosslinked polymer in a solvent.
Materials:
-
Crosslinked polymer sample (from gel content determination, after extraction and before drying)
-
Xylene (or other suitable solvent)
-
Analytical balance
Procedure:
-
After the Soxhlet extraction (Step 3 in the gel content protocol), immediately weigh the swollen gel sample (W₃).
-
Dry the sample to a constant weight as described in the gel content protocol (W₂).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio = 1 + [(W₃ - W₂) / W₂] * (ρ_polymer / ρ_solvent)
-
Where ρ_polymer is the density of the polymer and ρ_solvent is the density of the solvent.
-
Caption: Workflow for Gel Content and Swelling Ratio Determination.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. US3065231A - Production of triallyl isocyanurate - Google Patents [patents.google.com]
- 3. 2017erp.com [2017erp.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Crosslink Density of Ethylene-Vinyl-Acetate Copolymer/Triallylcyanurate Mixture Cross-linked by Electron Processing | Semantic Scholar [semanticscholar.org]
- 6. Triallyl isocyanurate | CAS#:1025-15-6 | Chemsrc [chemsrc.com]
- 7. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation method of triallyl isocyanurate - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN102887868B - Preparation method of triallyl isocyanurate - Google Patents [patents.google.com]
Application Notes and Protocols for Radical Polymerization of Triallyl Aconitate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the general principles of radical polymerization of multifunctional allyl monomers, such as triallyl isocyanurate (TAIC), due to the limited availability of specific literature on the radical polymerization of triallyl aconitate. The provided experimental parameters are intended as a starting point and may require optimization for specific applications.
Introduction
This compound is a trifunctional monomer with the potential to form highly crosslinked polymers through radical polymerization. These polymers are of interest for various applications, including the development of novel biomaterials, drug delivery matrices, and specialty polymer resins, owing to the presence of ester functionalities and a carbon-carbon double bond in the aconitate backbone. Aconitic acid, the precursor to this compound, is a bio-based chemical, making its derivatives attractive for creating sustainable polymer systems.[1][2]
The polymerization of allyl monomers is known to be challenging due to degradative chain transfer, which can lead to low polymerization rates and the formation of oligomers.[3][4][5] However, with appropriate selection of initiators and reaction conditions, it is possible to achieve significant monomer conversion and control over the network structure.
Chemical Structure
Figure 1: Chemical Structure of this compound
Radical Polymerization of this compound: An Overview
The radical polymerization of this compound proceeds via a chain-growth mechanism, initiated by the decomposition of a radical initiator. The resulting polymer is a highly crosslinked, three-dimensional network.
Polymerization Mechanism
The polymerization involves three main steps: initiation, propagation, and termination.[2][6] A notable characteristic of allyl polymerization is the potential for intramolecular cyclization and intermolecular crosslinking, which significantly influences the final properties of the polymer network.
Caption: Radical polymerization mechanism of this compound.
Experimental Protocols
The following are generalized protocols for the bulk and solution polymerization of this compound.
Materials and Equipment
-
Monomer: this compound (ensure purity, may require purification by distillation under reduced pressure).
-
Initiator: Benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), or di-tert-butyl peroxide (DTBP). The choice of initiator will depend on the desired polymerization temperature.
-
Solvent (for solution polymerization): Toluene, xylene, or dimethylformamide (DMF), freshly distilled.
-
Reaction Vessel: Glass reactor equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and temperature controller.
-
Purification: Methanol, acetone for precipitation and washing of the polymer.
-
Characterization Equipment: Fourier-transform infrared (FTIR) spectrometer, differential scanning calorimeter (DSC), thermogravimetric analyzer (TGA), and swelling measurement apparatus.
Protocol 1: Bulk Polymerization
Bulk polymerization is suitable for producing a highly crosslinked polymer network.
-
Preparation: Place a known amount of this compound into the reaction vessel.
-
Initiator Addition: Add the desired amount of radical initiator (typically 0.5-2 mol% relative to the monomer).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: Heat the mixture to the desired temperature (dependent on the initiator's half-life) with constant stirring. The polymerization of allyl monomers may require higher temperatures (e.g., 80-130°C) to achieve reasonable rates.[4]
-
Curing: Continue heating until the mixture becomes highly viscous or solidifies. The curing time can range from a few hours to over 24 hours.
-
Post-Curing: For complete conversion, a post-curing step at a higher temperature may be necessary.
-
Purification: The resulting polymer can be crushed and washed with a suitable solvent (e.g., acetone) to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Solution Polymerization
Solution polymerization can offer better temperature control and is useful for synthesizing soluble prepolymers at lower monomer concentrations.
-
Preparation: Dissolve a known amount of this compound in a suitable solvent inside the reaction vessel. The monomer concentration can be varied to control the degree of crosslinking.
-
Initiator Addition: Add the radical initiator to the solution.
-
Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen through it for 20-30 minutes.
-
Polymerization: Heat the solution to the desired polymerization temperature under a nitrogen atmosphere with continuous stirring.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques like FTIR or gravimetry (after precipitation).
-
Termination and Precipitation: After the desired reaction time, cool the reactor to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomer, initiator, and solvent.
-
Drying: Dry the polymer in a vacuum oven until a constant weight is achieved.
Caption: Generalized experimental workflow for radical polymerization.
Data Presentation
The following tables summarize typical experimental conditions and expected properties for the radical polymerization of multifunctional allyl monomers, which can be used as a reference for this compound.
Table 1: Typical Reaction Conditions for Radical Polymerization of Allyl Monomers
| Parameter | Bulk Polymerization | Solution Polymerization |
| Monomer Concentration | 100% | 20-80% (w/v) |
| Initiator Concentration | 0.5 - 2.0 mol% | 0.5 - 2.0 mol% |
| Temperature | 80 - 130 °C | 70 - 110 °C |
| Reaction Time | 2 - 24 hours | 4 - 48 hours |
| Solvent | N/A | Toluene, DMF, Xylene |
Table 2: Expected Properties of Poly(this compound)
| Property | Expected Outcome | Characterization Technique |
| Appearance | Transparent to yellowish, rigid solid | Visual Inspection |
| Solubility | Insoluble in common organic solvents (crosslinked) | Solubility Tests |
| Thermal Stability | High decomposition temperature | TGA |
| Glass Transition Temp. (Tg) | High Tg, dependent on crosslink density | DSC |
| Swelling Behavior | Swells in good solvents, degree of swelling is inversely proportional to crosslink density | Swelling Studies |
Characterization of Poly(this compound)
-
FTIR Spectroscopy: To confirm the polymerization by observing the disappearance of the C=C stretching vibration of the allyl groups (around 1645 cm⁻¹) and the appearance of characteristic polymer backbone vibrations.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile of the polymer network.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides information about the crosslink density and chain mobility.
-
Swelling Studies: To estimate the crosslink density. The polymer is immersed in a suitable solvent, and the degree of swelling is calculated from the weight of the swollen and dry polymer.
Structure-Property Relationships
The properties of the final polymer are highly dependent on the polymerization conditions, which influence the network structure.
References
Application Notes and Protocols: Triallyl Aconitate in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl aconitate is a trifunctional monomer with potential applications in polymer chemistry, particularly as a crosslinking agent and a component in copolymers for specialized applications such as drug delivery and biomaterials. As an ester of aconitic acid, a naturally occurring tricarboxylic acid, polymers derived from it are of interest for their potential biocompatibility and biodegradability.[1][2] This document provides an overview of the characteristics of this compound as a monomer, its role in copolymerization, and protocols for its synthesis and use in polymerization reactions.
Note: Direct and extensive literature on the copolymerization of this compound is limited. Therefore, some information presented herein is based on the known reactivity of aconitic acid, its other esters, and general principles of allyl monomer polymerization.
Monomer Properties and Synthesis
This compound possesses three reactive allyl groups, making it a versatile monomer for creating crosslinked networks and introducing functional side chains into polymers.
Synthesis of this compound
A general method for the synthesis of this compound involves the esterification of aconitic acid with allyl alcohol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aconitic acid
-
Allyl alcohol (in excess)
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve aconitic acid in an excess of allyl alcohol and the anhydrous solvent.
-
Add a catalytic amount of the strong acid catalyst.
-
Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with the sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water until the aqueous phase is neutral.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the solvent and excess allyl alcohol using a rotary evaporator.
-
Purify the resulting this compound by vacuum distillation.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure.
This compound in Copolymerization
This compound can be copolymerized with various vinyl monomers to introduce crosslinking sites or pendant allyl groups for further functionalization. The three allyl groups allow for the formation of a three-dimensional network structure.
General Copolymerization Behavior
Allyl monomers, including this compound, typically exhibit lower reactivity in radical polymerization compared to vinyl monomers like styrenes and acrylates. This is due to degradative chain transfer, where a hydrogen atom is abstracted from the allyl monomer, leading to a less reactive allylic radical. Despite this, they are valuable for introducing specific functionalities.
Logical Relationship of this compound in Copolymerization
Caption: Logical workflow of this compound in copolymerization.
Reactivity Ratios
Reactivity ratios (r₁ and r₂) are crucial for predicting the composition and structure of a copolymer.[3] There is a lack of experimentally determined reactivity ratios specifically for this compound in the literature. However, based on the behavior of other allyl monomers, it can be anticipated that the reactivity ratio of this compound (as M₁) would be low when copolymerized with more reactive vinyl monomers (M₂).
Table 1: Anticipated Reactivity Ratio Trends for this compound (TAA) Copolymerization
| Copolymerization System | Expected r₁ (TAA) | Expected r₂ (Comonomer) | Resulting Copolymer Structure |
| TAA - Styrene | < 1 | > 1 | Random copolymer with a higher incorporation of styrene. |
| TAA - Methyl Methacrylate | < 1 | > 1 | Random copolymer with a higher incorporation of methacrylate. |
Note: This table is predictive and not based on reported experimental data for this compound.
Experimental Protocols for Copolymerization
The following is a general protocol for the free-radical copolymerization of this compound with a vinyl monomer.
Experimental Protocol: Free-Radical Copolymerization
Materials:
-
This compound (M₁)
-
Vinyl comonomer (M₂) (e.g., styrene, methyl methacrylate)
-
Free-radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO))
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Precipitating solvent (e.g., methanol, ethanol)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or argon source
-
Magnetic stirrer and heating mantle
Procedure:
-
Purify the monomers to remove inhibitors.
-
In a Schlenk flask, dissolve the desired molar ratio of this compound and the comonomer in the anhydrous solvent.
-
Add the free-radical initiator (typically 0.1-1.0 mol% relative to the total monomer concentration).
-
Degas the solution by performing three freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).
-
Stir the reaction mixture for the specified time. To determine reactivity ratios, the polymerization should be stopped at low conversion (<10%).[4]
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of the precipitating solvent while stirring.
-
Collect the precipitated copolymer by filtration.
-
Wash the copolymer with fresh precipitating solvent and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterize the copolymer for composition (e.g., using ¹H NMR) and molecular weight (e.g., using Gel Permeation Chromatography - GPC).
Experimental Workflow for Copolymer Synthesis and Characterization
Caption: Workflow for copolymer synthesis and subsequent characterization.
Properties of Aconitic Acid-Based Copolymers
While specific data for this compound copolymers is scarce, the properties of other copolymers based on aconitic acid and its esters can provide insights into their potential performance.
Thermal Properties
The incorporation of aconitic acid moieties into a polymer backbone can influence its thermal stability. For instance, in copolymers of polyacrylonitrile and itaconic acid (a related dicarboxylic acid), the presence of the acid comonomer was found to lower the initial exothermic temperature during thermal analysis.[4][5]
Table 2: Thermal Properties of Related Copolymers
| Copolymer System | Thermal Analysis Technique | Key Findings |
| Poly(acrylonitrile-co-itaconic acid) | DSC, TGA | Lower initial exothermic temperature and higher thermal stability compared to the homopolymer, facilitating the formation of ladder structures.[4][5] |
| Poly(styrene-co-eugenol terminated polyurethane) | TGA, DSC | Good thermal stability, with decomposition temperatures influenced by the content of the crosslinking prepolymer.[6] |
Note: This table presents data for related systems to infer potential properties of this compound copolymers.
Mechanical Properties
The trifunctional nature of this compound suggests its primary role as a crosslinking agent, which would significantly enhance the mechanical properties of the resulting copolymers. Crosslinking generally leads to increased modulus, tensile strength, and hardness, but may reduce elongation at break.[7]
Table 3: Expected Influence of this compound on Mechanical Properties
| Mechanical Property | Expected Effect of TAA Incorporation | Rationale |
| Tensile Strength | Increase | Formation of a crosslinked network restricts chain mobility. |
| Young's Modulus | Increase | Increased stiffness due to the three-dimensional network. |
| Elongation at Break | Decrease | Reduced chain mobility and flexibility. |
| Hardness | Increase | Denser polymer network. |
| Swelling in Solvents | Decrease | The crosslinked structure restricts the uptake of solvent molecules.[1] |
Note: This table is based on general principles of crosslinking in polymers.
Applications in Drug Delivery and Biomaterials
Aconitic acid and its derivatives are of significant interest in the biomedical field, particularly for drug delivery systems, due to their potential biocompatibility and pH-sensitive nature.[1] The ester linkages in this compound-containing polymers could be susceptible to hydrolysis, leading to degradation and drug release.
pH-Sensitive Drug Delivery
The carboxylic acid groups of aconitic acid can be utilized to create pH-sensitive linkages in drug delivery systems. While this compound itself does not have free carboxylic acid groups, copolymers could be designed where the aconitate ester can be hydrolyzed to reveal these groups, or the aconitic acid moiety can be incorporated in other forms. Aconitic acid has been used to modify chitosan-based microparticles to improve the solubility and bioavailability of drugs.[1]
Signaling Pathway for pH-Responsive Drug Release
Caption: pH-triggered drug release from an aconitate-linked polymer.
Tissue Engineering
Aconitic acid has been used to produce biocompatible polyesters for bone and skin tissue engineering.[1] Copolymers containing this compound could be photochemically or thermally crosslinked to form hydrogels or scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth. The biocompatibility of such materials would need to be thoroughly evaluated.[8][9]
Conclusion
This compound is a promising but under-researched monomer. Its trifunctional allyl nature suggests significant potential as a crosslinking agent to enhance the thermal and mechanical properties of polymers. Furthermore, its origin from aconitic acid makes it an attractive candidate for the development of biocompatible and biodegradable materials for applications in drug delivery and tissue engineering. Further research is needed to determine its reactivity ratios with various comonomers and to fully characterize the properties of the resulting copolymers to realize its full potential.
References
- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. What affects the biocompatibility of polymers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Characterization of Triallyl Aconitate Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the detailed characterization of triallyl aconitate polymers. The protocols outlined below are essential for determining the molecular weight, chemical structure, thermal properties, and purity of these polymers, which are critical parameters for their application in drug delivery and other biomedical fields.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
The molecular weight and molecular weight distribution of this compound polymers significantly influence their physical and biological properties, including drug release kinetics and biocompatibility. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for these measurements.[1][2]
Experimental Protocol:
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound polymers.
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is suitable for this analysis. The use of a multi-angle light scattering (MALLS) detector in conjunction with the RI detector can provide absolute molecular weight determination without the need for column calibration with polymer standards.[3]
Sample Preparation:
-
Accurately weigh 2-5 mg of the dry this compound polymer sample into a glass vial.
-
Add 1-2 mL of a suitable solvent, such as tetrahydrofuran (THF) or chloroform, to dissolve the polymer. Gentle agitation or sonication may be used to aid dissolution.[4]
-
Allow the solution to fully dissolve, which may take several hours for high molecular weight polymers.
-
Filter the polymer solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.
GPC Conditions:
-
Columns: A set of two or three columns with a range of pore sizes appropriate for the expected molecular weight of the polymer.
-
Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase for poly(allyl esters).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C to ensure good solubility and reduce solvent viscosity.
-
Injection Volume: 50-100 µL.
-
Calibration: Use polystyrene standards of known molecular weight to generate a calibration curve if a MALLS detector is not available.
Data Analysis: The Mn, Mw, and PDI (Mw/Mn) are calculated from the chromatogram using the GPC software. The PDI provides an indication of the breadth of the molecular weight distribution.
Data Presentation:
| Parameter | Sample 1 | Sample 2 | Sample 3 |
| Mn ( g/mol ) | 15,000 | 25,000 | 35,000 |
| Mw ( g/mol ) | 22,000 | 40,000 | 55,000 |
| PDI (Mw/Mn) | 1.47 | 1.60 | 1.57 |
Note: The data presented in this table is for illustrative purposes and will vary depending on the specific polymerization conditions.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the chemical structure of polymers.[5] For this compound polymers, ¹H and ¹³C NMR are used to confirm the monomer incorporation, identify end groups, and assess the degree of polymerization.
Experimental Protocol:
Objective: To confirm the chemical structure of the this compound polymer.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the polymer sample in approximately 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key signals to observe include those from the protons of the aconitate backbone and the allyl groups. The disappearance or reduction in the intensity of the vinyl proton signals from the monomer can indicate the extent of polymerization.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon skeleton of the polymer.
Data Analysis: Analysis of the chemical shifts, signal integrations, and coupling patterns in the ¹H and ¹³C NMR spectra allows for the confirmation of the polymer structure.
Expected ¹H NMR Signals for Poly(this compound):
| Chemical Shift (ppm) | Assignment |
| ~ 5.9 | -CH=CH₂ (residual monomer) |
| ~ 5.3 | -CH=CH₂ (residual monomer) |
| ~ 4.6 | -O-CH₂-CH= |
| ~ 3.5 - 2.5 | Polymer backbone protons |
Note: The exact chemical shifts may vary depending on the solvent and the specific polymer microstructure.
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer and to monitor the polymerization process.[6]
Experimental Protocol:
Objective: To identify the characteristic functional groups of the this compound polymer and to assess the conversion of the monomer.
Instrumentation: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Sample Preparation:
-
ATR-FTIR: A small amount of the solid polymer is placed directly on the ATR crystal.
-
Thin Film: A thin film of the polymer can be cast from a solution onto a salt plate (e.g., KBr).
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Data Analysis: The presence of characteristic absorption bands confirms the structure of the polymer. The disappearance or significant reduction of the C=C stretching vibration from the allyl groups of the monomer indicates successful polymerization.
Key FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3080 | =C-H stretching (allyl group) |
| ~ 2950 | C-H stretching (aliphatic) |
| ~ 1730 | C=O stretching (ester) |
| ~ 1645 | C=C stretching (allyl group) |
| ~ 1150 | C-O stretching (ester) |
Note: The intensity of the C=C stretching band at ~1645 cm⁻¹ will decrease as the polymerization progresses.
Thermal Properties Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and transitions of polymers.[7][8][9]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the amorphous polymer.
Experimental Protocol:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above the expected Tg.
-
Cool the sample at the same rate.
-
Reheat the sample at the same rate. The Tg is determined from the second heating scan to erase any previous thermal history.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
Experimental Protocol:
-
Place 5-10 mg of the polymer sample in a TGA pan.
-
Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).
-
The weight loss of the sample as a function of temperature is recorded.
Data Presentation:
| Thermal Property | Value |
| Glass Transition Temperature (Tg) (°C) | Example: 85 |
| Decomposition Onset Temperature (°C) | Example: 250 |
| Temperature at 50% Weight Loss (°C) | Example: 350 |
Note: These values are illustrative and will depend on the polymer's molecular weight and structure.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound polymers.
Caption: Workflow for GPC analysis.
References
- 1. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. Synthesis and Characterization of Polyvinyl Alkyl Ester and Polyvinyl Alcohol Homopolymers and Blends of Polyvinyl Alkyl Esters [pubs.sciepub.com]
- 4. Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jordilabs.com [jordilabs.com]
- 7. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 8. azom.com [azom.com]
- 9. mt.com [mt.com]
Application Notes and Protocols for the Investigation of Triallyl Aconitate in Dental Resins
Disclaimer: The following application notes and protocols are proposed based on established principles of dental resin composite formulation and evaluation. As of the current literature review, the use of triallyl aconitate in dental resins has not been specifically documented. Therefore, these protocols serve as a foundational guide for researchers and scientists interested in exploring its potential as a novel monomer in dental restorative materials.
Introduction
Dental resin composites are a cornerstone of modern restorative dentistry, valued for their aesthetic qualities and adhesive properties. The resin matrix, typically composed of dimethacrylate monomers such as Bis-GMA, UDMA, and TEGDMA, plays a crucial role in the material's overall performance. However, challenges such as polymerization shrinkage, which can lead to marginal leakage and secondary caries, continue to drive the search for alternative monomers.[1][2]
This compound, a tri-functional allyl ester, presents a theoretical potential as a crosslinking agent in dental resin formulations. Its bulky molecular structure could theoretically contribute to a reduction in polymerization shrinkage compared to conventional methacrylate monomers. Furthermore, the reactivity of its allyl groups, while potentially different from methacrylates, offers an avenue for exploring alternative polymerization kinetics. These application notes provide a comprehensive framework for the systematic evaluation of this compound as a component in dental resin composites.
Data Presentation: Hypothetical Performance of this compound-Containing Resins
The following tables summarize expected data ranges for experimental dental resins incorporating this compound (TAA) compared to a conventional Bis-GMA/TEGDMA-based composite. These are hypothetical values intended to guide experimental design and data analysis.
Table 1: Mechanical Properties of Experimental Dental Resins
| Resin Formulation | Flexural Strength (MPa) | Compressive Strength (MPa) | Flexural Modulus (GPa) |
| Control (Bis-GMA/TEGDMA) | 120 - 150 | 250 - 300 | 8 - 12 |
| Experimental (10% TAA) | 110 - 140 | 230 - 280 | 7 - 11 |
| Experimental (20% TAA) | 100 - 130 | 210 - 260 | 6 - 10 |
Table 2: Physical and Chemical Properties of Experimental Dental Resins
| Resin Formulation | Polymerization Shrinkage (%) | Degree of Conversion (%) | Water Sorption (µg/mm³) |
| Control (Bis-GMA/TEGDMA) | 2.5 - 3.5 | 55 - 70 | 20 - 30 |
| Experimental (10% TAA) | 2.0 - 3.0 | 50 - 65 | 25 - 35 |
| Experimental (20% TAA) | 1.5 - 2.5 | 45 - 60 | 30 - 40 |
Experimental Protocols
Protocol for Formulation of this compound-Based Dental Resins
Objective: To prepare experimental light-curable dental resin composites containing varying concentrations of this compound.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (TAA)
-
Urethane dimethacrylate (UDMA) (optional)
-
Silanized barium glass or silica filler (particle size 0.5-1.0 µm)
-
Ethyl-4-dimethylaminobenzoate (EDMAB) (co-initiator)[5]
-
Butylated hydroxytoluene (BHT) (inhibitor)
-
Amber-colored mixing vials
-
Precision balance
-
Dental mixing spatula
Procedure:
-
Resin Matrix Preparation:
-
In an amber-colored vial, prepare the control and experimental resin matrices according to the formulations in Table 3.
-
The components should be weighed accurately using a precision balance.
-
Add the inhibitor (BHT) to each formulation.
-
Thoroughly mix the monomers until a homogeneous solution is obtained. Gentle warming (e.g., 50°C) can be used to reduce viscosity for easier mixing.
Table 3: Resin Matrix Formulations (wt%)
Component Control Experimental 1 Experimental 2 Bis-GMA 60 55 50 TEGDMA 40 35 30 TAA 0 10 20 CQ 0.5 0.5 0.5 EDMAB 1.0 1.0 1.0 BHT 0.01 0.01 0.01 -
-
Incorporation of Filler:
-
Gradually add the silanized filler to the prepared resin matrix. A common filler loading for dental composites is 70-80% by weight.
-
Mix the filler and resin matrix thoroughly with a dental spatula until a uniform paste-like consistency is achieved. Ensure there are no air bubbles.
-
-
Storage:
-
Store the prepared composite pastes in a cool, dark place (e.g., refrigerator at 4°C) in sealed, light-proof containers until further use.
-
Protocol for Evaluation of Mechanical Properties
Objective: To determine the flexural strength, compressive strength, and flexural modulus of the cured dental resin composites.
Apparatus:
-
Universal testing machine
-
Molds for specimen preparation (e.g., Teflon molds for flexural strength: 25mm x 2mm x 2mm; stainless steel molds for compressive strength: 6mm height x 4mm diameter)
-
Dental curing light unit (output > 600 mW/cm²)
-
Calipers
Procedure:
-
Specimen Preparation:
-
Fill the respective molds with the prepared composite paste, taking care to avoid voids.
-
Cover the top and bottom surfaces with a mylar strip and a glass slide.
-
Light-cure the specimens according to the manufacturer's instructions for the curing light, typically for 40 seconds on each side.
-
Remove the cured specimens from the molds and store them in distilled water at 37°C for 24 hours before testing.
-
-
Flexural Strength and Modulus Testing (Three-Point Bending Test):
-
Measure the dimensions of each specimen using calipers.
-
Place the specimen on the supports of the universal testing machine with a span of 20 mm.
-
Apply a load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.
-
The flexural strength (σ) and flexural modulus (E) are calculated using standard formulas.
-
-
Compressive Strength Testing:
-
Measure the dimensions of each cylindrical specimen.
-
Place the specimen in the universal testing machine.
-
Apply a compressive load at a crosshead speed of 1.0 mm/min until fracture.
-
The compressive strength is calculated from the fracture load and the cross-sectional area.
-
Protocol for Assessment of Polymerization Shrinkage
Objective: To measure the volumetric shrinkage of the dental composites upon polymerization.
Method:
-
The most common method is using a gas pycnometer or the bonded-disk method. A simpler, yet effective method is using a specific gravity measurement based on Archimedes' principle.
Procedure (Archimedes' Principle):
-
Determine the density of the uncured composite paste.
-
Cure a known mass of the composite as described previously.
-
Determine the density of the cured composite by weighing it in air and then in a liquid of known density (e.g., water).
-
The volumetric shrinkage is calculated from the difference in density between the uncured and cured states.
Protocol for Biocompatibility Screening (In Vitro)
Objective: To perform an initial assessment of the potential cytotoxicity of the cured dental resin containing this compound.
Method:
-
An indirect contact test using an extract of the cured material on a cell culture is a standard initial screening method.[1]
Procedure:
-
Extract Preparation:
-
Prepare discs of the cured composite material (e.g., 10mm diameter, 1mm thick).
-
Sterilize the discs (e.g., with ethylene oxide or UV irradiation).
-
Immerse the discs in a cell culture medium (e.g., DMEM) at a ratio of surface area to medium volume (e.g., 1.25 cm²/mL) and incubate for 24 hours at 37°C.
-
Collect the medium (now the extract) and filter-sterilize it.
-
-
Cell Culture and Exposure:
-
Seed a suitable cell line (e.g., human gingival fibroblasts or L929 mouse fibroblasts) in a 96-well plate and allow them to attach overnight.
-
Remove the old medium and replace it with the prepared extracts (undiluted and serial dilutions). Include a negative control (fresh medium) and a positive control (e.g., phenol-containing medium).
-
Incubate the cells for 24 hours.
-
-
Cytotoxicity Assay (MTT Assay):
-
After the incubation period, perform a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
The absorbance is read using a microplate reader, and cell viability is expressed as a percentage relative to the negative control.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the formulation and characterization of this compound-based dental resins.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biocompatibility effects of indirect exposure of base-metal dental casting alloys to a human-derived three-dimensional oral mucosal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flexural Properties of Three Novel 3D-Printed Dental Resins Compared to Other Resin-Based Restorative Materials [mdpi.com]
Application Notes and Protocols for Triallyl Aconitate in Coatings and Adhesives Formulations
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific applications and performance of triallyl aconitate in coatings and adhesives is limited. The following application notes and protocols are substantially based on data for its close structural isomer, triallyl isocyanurate (TAIC). TAIC is a well-documented trifunctional monomer used as a crosslinking agent to enhance thermal and chemical resistance in various polymer systems. Researchers should consider these notes as a starting point and validate all formulations and protocols specifically for this compound.
Introduction to this compound and its Potential as a Crosslinking Agent
This compound is a trifunctional monomer with the potential to be a highly effective crosslinking agent in coatings and adhesives. Its three allyl groups can participate in polymerization reactions, initiated by heat, radiation (UV or electron beam), or peroxide catalysts, to form a dense, three-dimensional polymer network. This crosslinked structure is anticipated to significantly improve the performance characteristics of the final coating or adhesive.
Structurally similar to the widely used triallyl isocyanurate (TAIC), this compound is expected to offer benefits such as:
-
Enhanced Thermal Stability: The formation of a robust, crosslinked network can increase the heat resistance of the polymer.
-
Improved Chemical Resistance: The dense network structure can limit the penetration of solvents and other chemicals, thereby improving the chemical resistance of the cured material.[1]
-
Increased Mechanical Strength: Crosslinking can lead to higher hardness, scratch resistance, and overall mechanical strength.[1]
-
Faster Cure Speeds: In some systems, trifunctional monomers can accelerate the curing process.[1]
Application in Coatings Formulations
This compound can be incorporated as a crosslinking co-monomer in various coating formulations, including UV-curable, thermosetting, and radiation-curable systems.
UV-Curable Coatings
In UV-curable coatings, this compound can be blended with acrylate or methacrylate oligomers and other monomers. Upon exposure to UV light in the presence of a photoinitiator, the allyl groups of this compound will co-polymerize with the acrylate groups to form a highly crosslinked film.
Potential Benefits:
-
Improved scratch and abrasion resistance.
-
Enhanced resistance to solvents and chemicals.
-
Increased hardness and durability.
Thermosetting Coatings
In thermosetting systems, such as those based on unsaturated polyesters or epoxy resins, this compound can be added to the formulation. During the thermal curing process, often initiated by peroxides, the this compound will crosslink the polymer chains.
Potential Benefits:
-
Significantly improved heat resistance of the final coating.[2]
-
Enhanced mechanical properties at elevated temperatures.
-
Improved adhesion to various substrates.
Application in Adhesive Formulations
This compound can be used as a modifier in adhesive formulations to improve bond strength, thermal stability, and chemical resistance. It can be incorporated into various adhesive systems, including anaerobic, radiation-curable, and thermosetting adhesives.[3]
Potential Benefits:
-
Increased lap shear strength of the adhesive bond.
-
Improved performance at high temperatures.
-
Enhanced durability in harsh chemical environments.
Quantitative Data Summary
The following tables summarize typical performance data observed with the addition of triallyl isocyanurate (TAIC) to coating and adhesive formulations. This data is provided as a reference and should be experimentally verified for this compound.
Table 1: Effect of TAIC on Mechanical Properties of a UV-Cured Acrylate Coating
| Property | Base Formulation | Formulation with 5% TAIC |
| Pencil Hardness (ASTM D3363) | H | 3H |
| Adhesion (Cross-hatch, ASTM D3359) | 4B | 5B |
| Solvent Resistance (MEK rubs) | 50 | >200 |
Table 2: Influence of TAIC on Thermal and Mechanical Properties of an Unsaturated Polyester Resin
| Property | Base Resin | Resin with 10% TAIC |
| Heat Deflection Temperature (°C) | 120 | 180 |
| Flexural Strength (MPa) | 80 | 110 |
| Chemical Resistance (10% H₂SO₄, 24h) | Good | Excellent |
Experimental Protocols
Protocol for Formulation of a UV-Curable Coating
Objective: To prepare and evaluate a UV-curable acrylate coating incorporating this compound.
Materials:
-
Urethane Acrylate Oligomer (e.g., CN966)
-
Monomer Diluent (e.g., Isobornyl Acrylate, IBOA)
-
This compound
-
Photoinitiator (e.g., TPO, TPO-L)
-
Substrate (e.g., steel panels)
Procedure:
-
In a light-protected vessel, combine the urethane acrylate oligomer and IBOA monomer at the desired ratio (e.g., 70:30 by weight).
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Add the desired amount of this compound (e.g., 2%, 5%, 10% by weight of the total formulation) to the mixture and continue stirring until fully dissolved.
-
Add the photoinitiator (e.g., 2-4% by weight) and stir until completely dissolved.
-
Apply the formulated coating to the substrate using a film applicator to a controlled thickness (e.g., 50 µm).
-
Cure the coated substrate under a UV lamp (e.g., medium-pressure mercury lamp) with a specific UV dose (e.g., 1000 mJ/cm²).
-
Post-cure, allow the samples to condition at room temperature for 24 hours before testing.
Protocol for Evaluation of Coating Performance
Objective: To characterize the physical and chemical properties of the cured coating.
Methods:
-
Pencil Hardness: Determine the coating hardness according to ASTM D3363.
-
Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch tape test as per ASTM D3359.
-
Solvent Resistance: Assess the resistance to methyl ethyl ketone (MEK) by rubbing the surface with a MEK-soaked cloth and counting the number of double rubs until the coating is marred, as per ASTM D5402.
-
Chemical Resistance: Immerse coated panels in various chemicals (e.g., acids, bases, solvents) for a specified duration and evaluate for any changes in appearance or adhesion.
Protocol for Formulation and Testing of a Thermoset Adhesive
Objective: To formulate and evaluate the shear strength of a peroxide-cured adhesive containing this compound.
Materials:
-
Unsaturated Polyester Resin
-
Styrene Monomer
-
This compound
-
Peroxide Initiator (e.g., Benzoyl Peroxide, BPO)
-
Substrate (e.g., aluminum coupons)
Procedure:
-
In a suitable mixing vessel, blend the unsaturated polyester resin with styrene monomer to achieve the desired viscosity.
-
Add the desired concentration of this compound (e.g., 5%, 10%, 15% by weight) and mix thoroughly.
-
Just prior to application, add the peroxide initiator (e.g., 1-2% by weight) and mix until homogeneously dispersed.
-
Prepare lap shear specimens by applying the adhesive to one end of an aluminum coupon and overlapping it with a second coupon, ensuring a defined bond area (e.g., as per ASTM D1002).
-
Clamp the assembled specimens and cure in an oven at a specified temperature and time (e.g., 80°C for 1 hour, followed by a post-cure at 120°C for 2 hours).
-
Allow the cured specimens to cool to room temperature before testing.
Protocol for Adhesive Performance Testing
Objective: To measure the bond strength of the cured adhesive.
Methods:
-
Lap Shear Strength: Determine the shear strength of the adhesive bond using a universal testing machine according to ASTM D1002.
-
Impact Strength: Evaluate the impact resistance of the bonded joint as per ASTM D950.[4]
-
Environmental Resistance: Expose bonded specimens to various environmental conditions (e.g., high temperature, humidity, chemical exposure) and then measure the lap shear strength to assess the durability of the bond.[5][6]
Visualizations
Caption: Workflow for incorporating this compound into a coating or adhesive formulation.
Caption: Logical relationship of this compound's function to performance benefits.
Caption: Experimental workflow for evaluating coatings/adhesives with this compound.
References
- 1. 2017erp.com [2017erp.com]
- 2. TAIC - Triallyl Isocyanurate Crosslinker for Plastics & Rubber [sinocurechem.com]
- 3. US6043327A - Anaerobic adhesive compositions of acrylates coreactants and maleimides curable under ambient conditions - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. infinitalab.com [infinitalab.com]
- 6. heleyadhesive.com [heleyadhesive.com]
Application Notes and Protocols for Triallyl Aconitate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl aconitate is a trifunctional monomer possessing three reactive allyl groups, making it a potentially valuable building block in polymer chemistry. Its structure, derived from aconitic acid, suggests applications in cross-linked polymers, functional materials, and potentially in biomedical applications such as drug delivery systems. Due to a lack of specific experimental procedures in the readily available scientific literature, this document provides detailed, illustrative protocols based on established chemical principles for the synthesis, polymerization, and modification of this compound. These protocols are intended to serve as a starting point for researchers.
I. Synthesis of this compound via Fischer Esterification
The synthesis of this compound can be achieved through the Fischer esterification of aconitic acid with allyl alcohol in the presence of an acid catalyst. This reversible reaction is driven to completion by the removal of water.
Experimental Protocol
Materials:
-
Aconitic acid
-
Allyl alcohol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aconitic acid (1 mole), a 3 to 5-fold molar excess of allyl alcohol, and toluene (to fill the Dean-Stark trap).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 mole) to the reaction mixture while stirring.
-
Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, typically 4-8 hours.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is neutral.
-
Washing: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene and excess allyl alcohol using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation.
Illustrative Data
| Parameter | Value |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | (Not available) |
| ¹H NMR (CDCl₃, δ) | (Hypothetical) 5.9 (m, 3H), 5.3 (m, 6H), 4.6 (d, 6H), 3.4 (s, 2H) |
| FT-IR (cm⁻¹) | (Hypothetical) 3080 (C-H, alkene), 1730 (C=O, ester), 1645 (C=C) |
Experimental Workflow
II. Free-Radical Polymerization of this compound
This compound can be polymerized via a free-radical mechanism to form a cross-linked polymer network. The polymerization can be initiated thermally or photochemically.
Experimental Protocol
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (thermal initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Nitrogen or Argon source
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound and AIBN (0.5-2 mol% relative to the monomer) in toluene. The monomer concentration can be varied to control the polymerization rate and gelation.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-80°C. The polymerization time will vary depending on the initiator concentration and temperature, typically ranging from 2 to 24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Isolation: After the desired time, cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of stirred methanol.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Illustrative Data
| Parameter | Condition 1 | Condition 2 |
| Monomer Concentration | 1 M in Toluene | 2 M in Toluene |
| Initiator (AIBN) | 1 mol% | 1 mol% |
| Temperature | 70°C | 70°C |
| Time | 8 hours | 8 hours |
| Conversion | 60% | 75% |
| Polymer State | Soluble (pre-gel) | Cross-linked gel |
Experimental Workflow
III. Thiol-Ene Reaction with this compound
The allyl groups of this compound can readily undergo a thiol-ene "click" reaction with thiol-containing molecules. This reaction can be initiated by UV light in the presence of a photoinitiator and is useful for surface modification or the formation of well-defined networks.
Experimental Protocol
Materials:
-
This compound
-
A multifunctional thiol (e.g., Trimethylolpropane tris(3-mercaptopropionate))
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
UV lamp (365 nm)
Procedure:
-
Mixture Preparation: In a suitable vessel, mix stoichiometric amounts of this compound and the multifunctional thiol. Add a photoinitiator (e.g., 1 wt% DMPA).
-
Reaction: Expose the mixture to UV light (365 nm). The curing time will depend on the intensity of the UV source and the thickness of the sample, but is often rapid (seconds to minutes).
-
Characterization: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the thiol S-H peak (around 2570 cm⁻¹) and the C=C peak of the allyl group.
Illustrative Data
| Parameter | Value |
| Thiol to Ene Ratio | 1:1 (functional group) |
| Photoinitiator (DMPA) | 1 wt% |
| UV Wavelength | 365 nm |
| Curing Time | 1-5 minutes |
| Conversion | >95% |
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Inhibiting Premature Polymerization of Triallyl Aconitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of triallyl aconitate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature polymerization?
This compound is a trifunctional monomer, meaning it has three allyl groups that can participate in polymerization. This high functionality increases the likelihood of cross-linking and gelation, even at low conversions. Like other allyl monomers, it can undergo free-radical polymerization, which can be initiated by heat, light, or the presence of radical-generating impurities. A key characteristic of allyl monomers is their susceptibility to degradative chain transfer, which can lead to the formation of low-molecular-weight polymers.[1][2]
Q2: What are the common causes of premature polymerization of this compound?
Premature polymerization of this compound is often triggered by:
-
Improper Storage: Exposure to elevated temperatures, direct sunlight, or UV radiation can generate free radicals and initiate polymerization.
-
Contamination: The presence of peroxides (from air exposure), metal ions, or other radical-initiating impurities can catalyze polymerization.
-
Absence of Inhibitors: Commercial monomers are typically supplied with a small amount of inhibitor. If this is removed and the monomer is stored without adequate stabilization, polymerization can occur.
-
High Temperatures During Processing: Distillation or other high-temperature purification steps can initiate thermal polymerization if not performed under vacuum and in the presence of an inhibitor. Aconitate esters have been shown to be stable at temperatures up to 200-225°C for short periods, but prolonged exposure can be problematic.[3]
Q3: What types of inhibitors are effective for preventing the premature polymerization of this compound?
While specific data for this compound is limited, inhibitors commonly used for other allyl monomers and unsaturated esters are likely to be effective. These generally fall into two categories:
-
Free Radical Scavengers: These compounds react with and neutralize free radicals, preventing them from initiating polymerization.
-
Retarders: These substances slow down the rate of polymerization.
Commonly used inhibitors include phenolic compounds, quinones, and stable nitroxide radicals. The choice of inhibitor may depend on the specific experimental conditions, such as temperature and the presence of oxygen.
Q4: How should this compound be stored to prevent premature polymerization?
To minimize the risk of premature polymerization, this compound should be stored in a cool, dark, and dry place.[4][5] The container should be tightly sealed to prevent exposure to air and moisture. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to further reduce the risk of peroxide formation. For long-term storage, refrigeration is recommended.
Q5: How can I remove the inhibitor from this compound before my experiment?
If the presence of an inhibitor interferes with your polymerization experiment, it can be removed. Common methods for removing phenolic or quinone-type inhibitors include:
-
Washing with an alkaline solution: The monomer can be dissolved in a suitable solvent and washed with an aqueous solution of sodium hydroxide to extract the acidic phenolic inhibitor.
-
Column chromatography: Passing the monomer through a column of activated alumina or silica gel can effectively remove polar inhibitors.
-
Vacuum distillation: This method can be used to separate the monomer from a non-volatile inhibitor. However, care must be taken to avoid high temperatures that could induce thermal polymerization. It is crucial to add a high-boiling point inhibitor to the distillation pot.
After inhibitor removal, the purified monomer should be used immediately or stored under inert gas in a refrigerator for a very short period.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Problem: The this compound has become viscous or solidified in the storage container.
| Possible Cause | Troubleshooting Steps |
| Exposure to Heat or Light | 1. Check the storage conditions. Ensure the container was not exposed to high temperatures or direct sunlight.2. If partially polymerized, attempt to salvage the liquid portion by carefully decanting it from the solid polymer. The salvaged liquid may have a higher concentration of inhibitor and should be tested for purity before use.3. Dispose of the solidified monomer according to your institution's safety guidelines. |
| Inhibitor Depletion | 1. The inhibitor may have been consumed over time, especially if the container was opened frequently.2. If the monomer is still liquid but viscous, consider adding a small amount of a suitable inhibitor (see Table 1) to stabilize it for short-term storage.3. Before use, it is advisable to purify the monomer to remove any oligomers that may have formed. |
| Contamination | 1. Review handling procedures to identify potential sources of contamination.2. If the polymerization is localized (e.g., only at the surface), it may be due to air exposure leading to peroxide formation. Purging the container with an inert gas after each use can help prevent this.3. If the entire batch is affected, it is likely contaminated and should be disposed of. |
Problem: The polymerization of this compound is not proceeding as expected (e.g., low yield, low molecular weight).
| Possible Cause | Troubleshooting Steps |
| Degradative Chain Transfer | 1. This is an inherent characteristic of allyl monomers that leads to the formation of low molecular weight polymers.[1][2]2. To increase the molecular weight, consider increasing the initiator concentration or using a more efficient initiator.3. Copolymerization with a more reactive monomer can also be a strategy to achieve higher molecular weight polymers. |
| Residual Inhibitor | 1. Ensure that the inhibitor was completely removed before starting the polymerization.2. If you suspect residual inhibitor, you can try increasing the initiator concentration to overcome its effect.3. Alternatively, re-purify the monomer to ensure all inhibitor is removed. |
| Reaction Conditions | 1. Optimize the reaction temperature and time. Higher temperatures may increase the rate of polymerization but can also favor side reactions.2. Ensure the reaction is carried out under an inert atmosphere to prevent oxygen inhibition. |
Data Presentation
Table 1: Common Inhibitors for Free-Radical Polymerization
| Inhibitor | Chemical Class | Typical Concentration (ppm) | Mechanism of Action | Notes |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 | Free radical scavenger (requires oxygen to be most effective) | Can be removed by alkaline washing or column chromatography. |
| 4-Methoxyphenol (MEHQ) | Phenolic | 10 - 200 | Free radical scavenger (requires oxygen) | Volatile, can be removed by vacuum distillation. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 200 - 1000 | Free radical scavenger | Often used as a stabilizer in commercial monomers. |
| Phenothiazine (PTZ) | Amine | 100 - 500 | Free radical scavenger | Very effective at higher temperatures. |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | Stable Radical | 50 - 500 | Traps radical species directly | Does not require oxygen to be effective. |
| 1,4-Benzoquinone (BQ) | Quinone | 100 - 1000 | Radical scavenger and retarder | Can act as a retarder, slowing down the polymerization rate. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors from this compound
-
Dissolution: Dissolve the this compound in a water-immiscible organic solvent with a low boiling point (e.g., diethyl ether or dichloromethane) at a 1:2 v/v ratio.
-
Alkaline Extraction: Transfer the solution to a separatory funnel and wash it three times with a 5% aqueous sodium hydroxide solution. The volume of the NaOH solution for each wash should be approximately one-third of the organic solution's volume. Safety Note: This reaction can be exothermic; vent the separatory funnel frequently.
-
Water Wash: Wash the organic layer with deionized water until the aqueous layer is neutral (test with pH paper).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Storage: Use the purified monomer immediately or store it under an inert atmosphere in a refrigerator for a short period.
Protocol 2: Monitoring the Polymerization of this compound
The progress of the polymerization reaction can be monitored using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the decrease in the intensity of the C=C stretching vibration of the allyl groups (typically around 1645 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Track the disappearance of the vinyl proton signals of the allyl groups in the ¹H NMR spectrum.
-
Differential Scanning Calorimetry (DSC): Measure the heat flow during the polymerization to determine the reaction kinetics and the extent of conversion.
-
Viscometry: An increase in viscosity indicates the formation of polymer chains. This can be a simple qualitative or semi-quantitative method to follow the reaction progress.[6]
Visualizations
References
- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. scilit.com [scilit.com]
- 3. US3076021A - Preparation of esters of aconitic acid - Google Patents [patents.google.com]
- 4. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
Technical Support Center: Optimizing Triallyl Aconitate Synthesis
Welcome to the technical support center for the synthesis of triallyl aconitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound from aconitic acid and allyl alcohol is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of the three carboxylic acid groups of aconitic acid with the hydroxyl groups of allyl alcohol.[1][2] The reaction is an equilibrium, meaning it is reversible.[3][4]
Q2: Which acid catalysts are recommended for this reaction?
A2: Strong protic acids are typically used as catalysts for Fischer esterification. Common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1] Lewis acids can also be employed in some esterification reactions. The choice of catalyst can influence reaction times and the potential for side reactions.
Q3: How can I drive the reaction equilibrium towards the formation of this compound?
A3: To maximize the yield of the desired ester, you can employ Le Chatelier's principle in two main ways:
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Use a large excess of allyl alcohol: Using allyl alcohol as the limiting reagent is not recommended. By increasing the concentration of one of the reactants (allyl alcohol), the equilibrium will shift to the right, favoring the formation of this compound.[3][5]
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Remove water as it is formed: Water is a byproduct of the esterification reaction. Its removal will prevent the reverse reaction (hydrolysis of the ester) from occurring, thus driving the reaction to completion.[3][5] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Q4: What are the common side reactions to be aware of?
A4: The primary side reactions of concern are:
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Polymerization of allyl alcohol: Allyl alcohol can undergo polymerization, especially at elevated temperatures.[6][7] This can lead to the formation of unwanted polymeric byproducts and reduce the yield of this compound.
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Incomplete esterification: The reaction may stop at the formation of monoallyl or diallyl aconitate, especially if the reaction conditions are not optimized.
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Dehydration of aconitic acid: At high temperatures, aconitic acid can potentially undergo decarboxylation or other degradation pathways.
Q5: What are the recommended purification methods for this compound?
A5: After the reaction is complete, the crude product will contain the desired this compound, as well as unreacted starting materials, the acid catalyst, and water. A typical workup and purification procedure would involve:
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Neutralization: Washing the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst.
-
Extraction: Using an organic solvent to extract the this compound.
-
Washing: Washing the organic layer with water to remove any remaining water-soluble impurities.
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Drying: Drying the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).
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Solvent Removal: Removing the solvent under reduced pressure.
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Distillation: Purifying the crude product by vacuum distillation to separate the this compound from any non-volatile impurities.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. 2. Reaction time too short: The reaction may not have reached equilibrium. 3. Reaction temperature too low: The rate of reaction may be too slow at the current temperature. 4. Water not effectively removed: The presence of water is driving the equilibrium towards the starting materials. | 1. Increase catalyst loading: Incrementally increase the amount of acid catalyst. 2. Increase reaction time: Monitor the reaction progress over a longer period. 3. Increase reaction temperature: Cautiously increase the temperature while monitoring for side reactions. 4. Improve water removal: Ensure your Dean-Stark apparatus is functioning correctly or consider adding a drying agent. |
| Formation of a viscous, insoluble polymer | 1. Reaction temperature too high: High temperatures can induce the polymerization of allyl alcohol.[6][9] 2. Presence of radical initiators: Impurities in the reagents or reaction vessel could be initiating polymerization. | 1. Lower the reaction temperature: Find a balance between a reasonable reaction rate and minimizing polymerization. 2. Use purified reagents: Ensure the purity of your allyl alcohol and aconitic acid. 3. Consider adding a radical inhibitor: A small amount of an inhibitor like hydroquinone can prevent polymerization. |
| Product is a mixture of mono-, di-, and tri-esters | 1. Incomplete reaction: The reaction has not been allowed to proceed to completion. 2. Insufficient allyl alcohol: The stoichiometric ratio of allyl alcohol to aconitic acid may be too low. | 1. Increase reaction time and/or temperature. 2. Increase the excess of allyl alcohol: Use a larger excess of allyl alcohol to favor the formation of the tri-substituted product. |
| Product decomposes during purification | 1. Distillation temperature too high: this compound may be thermally unstable at atmospheric pressure. | 1. Use vacuum distillation: Lowering the pressure will reduce the boiling point of the product and prevent thermal decomposition.[8] |
Experimental Protocols
General Protocol for this compound Synthesis (Fischer Esterification)
This is a general guideline based on the principles of Fischer esterification. The specific quantities and conditions should be optimized for your experimental setup.
Materials:
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Aconitic acid
-
Allyl alcohol (in excess)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
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Dean-Stark apparatus
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Reaction flask, condenser, and heating mantle
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Separatory funnel
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Sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Set up a reaction flask with a Dean-Stark apparatus and a condenser.
-
To the reaction flask, add aconitic acid, a significant excess of allyl alcohol (e.g., 5-10 molar equivalents), and a suitable solvent like toluene.
-
Add a catalytic amount of the acid catalyst (e.g., 1-2 mol% of sulfuric acid).
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction.
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Monitor the progress of the reaction by tracking the amount of water collected or by using an appropriate analytical technique (e.g., TLC or GC).
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Once the reaction is complete, cool the mixture to room temperature.
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Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and remove the solvent using a rotary evaporator.
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Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data Summary
The following table presents hypothetical data to illustrate the potential effects of varying reaction conditions on the yield of this compound. Note: This data is for illustrative purposes and is not derived from published experimental results for this specific reaction.
| Molar Ratio (Aconitic Acid:Allyl Alcohol) | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1:3 | 1% H₂SO₄ | 110 | 8 | 45 |
| 1:5 | 1% H₂SO₄ | 110 | 8 | 65 |
| 1:10 | 1% H₂SO₄ | 110 | 8 | 85 |
| 1:10 | 2% H₂SO₄ | 110 | 8 | 90 |
| 1:10 | 2% H₂SO₄ | 130 | 8 | 80 (with some polymer formation) |
| 1:10 | 2% p-TsOH | 110 | 12 | 88 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. gantrade.com [gantrade.com]
- 7. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 8. DE102006032167B4 - Process for the preparation of triallyl isocyanurate (TAIC) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
troubleshooting gelation issues in triallyl aconitate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of triallyl aconitate.
Troubleshooting Guide: Gelation Issues
Premature gelation is a common challenge in the polymerization of multifunctional monomers like this compound. This guide addresses specific issues to help you control the gelation process effectively.
Question: My this compound solution gels almost immediately after adding the initiator. What's causing this and how can I slow it down?
Answer: Rapid gelation is typically due to a high polymerization rate, leading to the rapid formation of a crosslinked network. Several factors can contribute to this:
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High Initiator Concentration: A higher concentration of initiator generates more free radicals, accelerating the polymerization rate and leading to a shorter gel time.
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High Reaction Temperature: Elevated temperatures increase the rate of initiator decomposition and propagation, causing the reaction to proceed faster.
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Monomer Purity: Impurities in the this compound monomer can sometimes accelerate the polymerization process.
Troubleshooting Steps:
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Reduce Initiator Concentration: Systematically decrease the amount of initiator. The table below illustrates the expected trend of gel time with varying initiator concentrations based on typical free-radical polymerization kinetics.
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Lower the Reaction Temperature: Performing the polymerization at a lower temperature will slow down the reaction rate. See the table below for the expected effect of temperature on gel time.
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Ensure Monomer Purity: Purify the this compound monomer before use. A standard purification protocol is provided in the "Experimental Protocols" section.
Question: I'm trying to synthesize a soluble polymer, but I always end up with an insoluble gel. How can I avoid this?
Answer: The formation of an insoluble gel indicates that the polymerization has proceeded beyond the gel point, where a continuous network has formed. To obtain a soluble polymer, the reaction must be stopped before this point.
Strategies to Obtain Soluble Polymers:
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Controlled/Living Radical Polymerization (RAFT/ATRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can be employed to control the polymer chain growth and delay the onset of gelation. These methods allow for the synthesis of well-defined polymers with controlled molecular weights and lower polydispersity.
-
Chain Transfer Agents: The addition of a chain transfer agent can help to reduce the molecular weight of the growing polymer chains, thereby delaying the formation of a crosslinked network.
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Monitor Monomer Conversion: By tracking the conversion of the monomer over time, you can stop the reaction at a point before the gel point is reached. This can be done by taking aliquots from the reaction mixture at different time points and analyzing the remaining monomer concentration using techniques like Fourier-Transform Infrared (FTIR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the typical gel point for this compound polymerization?
A1: The gel point is not a fixed value and is highly dependent on the reaction conditions, including monomer concentration, initiator type and concentration, temperature, and the presence of any solvents or additives. It is best determined experimentally for your specific system.
Q2: How can I accurately determine the gel point of my reaction?
A2: The gel point can be determined rheologically by monitoring the storage modulus (G') and loss modulus (G'') of the reaction mixture over time. The gel point is often identified as the point where G' and G'' crossover.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: this compound is a chemical compound and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and consult the material safety data sheet (MSDS) before use.
Data Presentation
The following tables provide an overview of the expected influence of key experimental parameters on the gelation time of this compound. The data presented is illustrative, based on general principles of free-radical polymerization of multifunctional monomers, and should be adapted to your specific experimental setup.
Table 1: Effect of Initiator Concentration on Gel Time
| Initiator Concentration (mol%) | Approximate Gel Time (minutes) |
| 0.1 | 120 |
| 0.5 | 45 |
| 1.0 | 20 |
| 2.0 | 8 |
Conditions: Bulk polymerization of this compound at 70°C.
Table 2: Effect of Temperature on Gel Time
| Temperature (°C) | Approximate Gel Time (minutes) |
| 60 | 90 |
| 70 | 45 |
| 80 | 15 |
| 90 | 5 |
Conditions: Bulk polymerization of this compound with 0.5 mol% initiator.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
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Objective: To remove inhibitors and other impurities from the this compound monomer.
-
Materials:
-
This compound (as received)
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Anhydrous sodium sulfate
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Activated basic alumina
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Hexane
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Ethyl acetate
-
-
Procedure:
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Dissolve the this compound monomer in a 3:1 mixture of hexane and ethyl acetate.
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Wash the solution with a 5% aqueous sodium hydroxide solution to remove acidic inhibitors, followed by washing with distilled water until the aqueous layer is neutral.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the solution and pass it through a short column of activated basic alumina to remove any remaining polar impurities.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Store the purified monomer at a low temperature (e.g., 4°C) in the dark.
-
Protocol 2: Bulk Polymerization of this compound
-
Objective: To perform the free-radical polymerization of this compound in bulk.
-
Materials:
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Purified this compound monomer
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Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
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Reaction vessel (e.g., Schlenk tube or sealed ampoule)
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Nitrogen or argon source
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Constant temperature bath
-
-
Procedure:
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Place the desired amount of purified this compound monomer into the reaction vessel.
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Add the calculated amount of the free-radical initiator.
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Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.
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Immerse the reaction vessel in a constant temperature bath set to the desired reaction temperature.
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Monitor the reaction for signs of gelation (e.g., a significant increase in viscosity). The gel point can be determined by tilting the vessel; the gel point is reached when the mixture no longer flows.
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To stop the reaction before gelation for the synthesis of a soluble polymer, quench the reaction by rapidly cooling the vessel and exposing the mixture to air.
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The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol or ethanol) and dried under vacuum.
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Protocol 3: Monitoring Gelation using Rheometry
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Objective: To determine the gel point of the this compound polymerization by monitoring viscoelastic properties.
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Equipment:
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Rheometer with a temperature-controlled parallel plate or cone-and-plate geometry.
-
-
Procedure:
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Prepare the reaction mixture of this compound and initiator.
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Quickly load the mixture onto the rheometer plate, which has been pre-heated to the desired reaction temperature.
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Start a time sweep experiment, monitoring the storage modulus (G') and loss modulus (G'') at a constant frequency and strain.
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The gel point is typically identified as the time at which the G' and G'' curves intersect (G' = G'').
-
Visualizations
side reactions of triallyl aconitate and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of triallyl aconitate in experimental settings. Our aim is to help you anticipate and mitigate potential side reactions to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the tri-ester of aconitic acid and allyl alcohol. It is a multifunctional monomer containing three allyl groups, making it a potential crosslinking agent in polymer synthesis. Its applications are primarily in materials science for the production of specialized polymers and resins.
Q2: What are the common impurities that might be present in commercial this compound?
Impurities in this compound can arise from its synthesis, which typically involves the esterification of aconitic acid with allyl alcohol. Potential impurities include:
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Residual Aconitic Acid: Incomplete esterification can leave unreacted aconitic acid.
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Allyl Alcohol: Excess allyl alcohol used in the synthesis may remain.
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Mono- and Di-allyl Aconitate: Incomplete reaction can result in partially esterified products.
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Isomers of Aconitic Acid: Aconitic acid exists as cis and trans isomers. The distribution of these isomers in the final product may vary.[1][2]
Q3: How should this compound be stored to minimize degradation?
To ensure the stability of this compound, it should be stored in a cool, dark, and dry place in a tightly sealed container. Exposure to moisture, high temperatures, and UV light should be avoided to prevent hydrolysis, polymerization, and isomerization.
Troubleshooting Guide: Side Reactions and Avoidance
This section details potential side reactions that may occur during the handling and use of this compound and provides guidance on how to avoid them.
Issue 1: Premature Polymerization or Gelation
Symptoms:
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The viscosity of the this compound solution increases significantly over time.
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Formation of an insoluble gel in the reaction mixture.
Potential Causes:
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Heat or Light Exposure: Can initiate radical polymerization of the allyl groups.
-
Contamination with Initiators: Presence of radical initiators (e.g., peroxides) can trigger polymerization.
Avoidance Strategies:
-
Work in a Controlled Environment: Conduct experiments under inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light.
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Use of Inhibitors: For storage or reactions where polymerization is undesirable, a radical inhibitor (e.g., hydroquinone, BHT) can be added in small quantities.
-
Temperature Control: Maintain the recommended temperature for your specific application. Avoid excessive heating.
Issue 2: Hydrolysis of the Ester Linkages
Symptoms:
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Presence of aconitic acid and allyl alcohol in the product mixture.
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A decrease in the pH of the reaction mixture.
Potential Causes:
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Presence of Water: Water can react with the ester groups, leading to their cleavage.[3][4][5][6] This reaction can be catalyzed by acids or bases.
Avoidance Strategies:
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Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried before use.
-
Control pH: If the experimental conditions are aqueous, buffer the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.
Issue 3: Transesterification Reactions
Symptoms:
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Formation of new ester products if other alcohols are present in the reaction mixture.
Potential Causes:
-
Presence of Other Alcohols: this compound can react with other alcohols, especially in the presence of an acid or base catalyst, leading to an exchange of the allyl groups.[7][8][9][10][11]
Avoidance Strategies:
-
Solvent Selection: Use aprotic solvents or solvents that do not contain hydroxyl groups if transesterification is a concern.
-
Purification of Reactants: Ensure that all starting materials are free from other alcohol contaminants.
Issue 4: Isomerization of the Aconitate Backbone
Symptoms:
-
Presence of both cis- and trans-triallyl aconitate isomers in the final product, which may affect its properties.
Potential Causes:
-
Thermal Stress: High temperatures can promote the isomerization between the cis and trans forms of the aconitate backbone.[1][2][12]
Avoidance Strategies:
-
Maintain Low Reaction Temperatures: Whenever possible, conduct reactions at lower temperatures to minimize the rate of isomerization.
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Characterize the Isomeric Ratio: If the isomeric composition is critical, it should be characterized using analytical techniques such as NMR spectroscopy.
Issue 5: Thermal Decomposition
Symptoms:
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Discoloration of the material (darkening).
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Formation of unexpected byproducts upon heating.
Potential Causes:
Avoidance Strategies:
-
Determine Thermal Stability: Use techniques like thermogravimetric analysis (TGA) to determine the decomposition temperature of your this compound formulation.
-
Operate Below Decomposition Temperature: Ensure that all processing and reaction temperatures are well below the onset of thermal decomposition.
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Triggering Conditions | Primary Consequence | Recommended Avoidance Strategy |
| Polymerization | Heat, Light, Radical Initiators | Increased viscosity, Gelation | Work under inert atmosphere, protect from light, use inhibitors, control temperature. |
| Hydrolysis | Presence of Water (catalyzed by acid or base) | Formation of aconitic acid and allyl alcohol | Use anhydrous reagents and solvents, control pH.[3][4][5][6] |
| Transesterification | Presence of other alcohols (catalyzed by acid or base) | Formation of mixed esters | Use aprotic solvents, ensure purity of reactants.[7][8][9][10][11] |
| Isomerization | High Temperature | Altered isomeric ratio (cis/trans) | Maintain low reaction temperatures.[1][2][12] |
| Thermal Decomposition | Excessive Heat | Degradation and byproduct formation | Operate below the determined decomposition temperature.[13][14][15] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Use of this compound in a Polymerization Reaction
-
Preparation: Ensure the reaction vessel is clean and dry. Purge the vessel with an inert gas (e.g., nitrogen) for 15-30 minutes.
-
Reagent Addition: Add anhydrous solvent to the reaction vessel via a syringe or cannula. Add this compound and any other monomers under a positive pressure of inert gas.
-
Initiation: If required, add the polymerization initiator at the specified reaction temperature.
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Reaction: Maintain the reaction under an inert atmosphere and protect it from light. Monitor the reaction progress by taking aliquots for analysis (e.g., by GC, NMR, or IR spectroscopy).
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Quenching: Upon completion, quench the reaction as appropriate for the initiator used (e.g., by cooling or adding an inhibitor).
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Purification: Purify the resulting polymer using appropriate techniques such as precipitation, dialysis, or column chromatography.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating side reactions of this compound.
Caption: Diagram illustrating hydrolysis and transesterification of this compound.
References
- 1. Aconitic acid - Wikipedia [en.wikipedia.org]
- 2. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.amelica.org [portal.amelica.org]
- 5. researchgate.net [researchgate.net]
- 6. US2313767A - Hydrolysis of allyl halides - Google Patents [patents.google.com]
- 7. US5710316A - Transesterification process for making allyl esters of aromatic carboxylic acids - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]
- 11. Ester synthesis by transesterification [organic-chemistry.org]
- 12. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]
- 13. US3076021A - Preparation of esters of aconitic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Triallyl Aconitate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of triallyl aconitate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of side products. | - Incomplete Reaction: Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. - Side Products: The most common side products are from the partial esterification of aconitic acid (monoallyl and diallyl aconitate). Ensure the correct stoichiometry of reagents is used. |
| Product Discoloration (Yellow or Brown Tint) | Thermal degradation or polymerization of the allyl groups. | - Thermal Degradation: this compound can be sensitive to high temperatures. If using distillation, ensure it is performed under high vacuum to lower the boiling point. A boiling point of 108°C at 0.1 mmHg has been reported.[1] - Polymerization: Allyl compounds can polymerize, especially at elevated temperatures or in the presence of radical initiators. Consider adding a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), during purification and storage. |
| Difficulty Removing Acidic Impurities | Residual aconitic acid or acidic catalyst from the synthesis. | - Aqueous Wash: Perform a workup with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove acidic components. Be cautious as vigorous shaking can lead to emulsion formation. - Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the non-polar this compound from polar acidic impurities. |
| Product Hydrolysis During Workup | The ester linkages are susceptible to hydrolysis under strongly acidic or basic conditions. | - Mild Conditions: Use a weak base like sodium bicarbonate for neutralization and avoid strong acids during the workup. - Minimize Contact Time: Reduce the contact time of the organic phase with the aqueous phase during extraction and washing steps. |
| Co-elution of Impurities in Column Chromatography | Impurities with similar polarity to this compound. | - Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A gradient elution might be necessary. - Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The most common and effective methods for purifying this compound are vacuum distillation and column chromatography. The choice depends on the scale of the purification and the nature of the impurities. For larger quantities with non-volatile impurities, vacuum distillation is often preferred. For smaller scales and to remove impurities with similar boiling points, column chromatography is more suitable.
Q2: What are the expected impurities from the synthesis of this compound?
A2: Common impurities include:
-
Unreacted starting materials: Aconitic acid and allyl alcohol.
-
Partially esterified products: Monoallyl aconitate and diallyl aconitate.
-
Byproducts from side reactions: Depending on the synthesis method, byproducts from the dehydration of citric acid or its esters may be present if that is the starting material.[2]
-
Residual catalyst: If an acid catalyst like sulfuric acid or p-toluenesulfonic acid is used.
-
Polymerized material: Oligomers or polymers of this compound.
Q3: How can I monitor the purity of this compound?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography (GC): Provides a quantitative measure of purity and can detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the molecule and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of column chromatography.
Q4: What are the recommended storage conditions for purified this compound?
A4: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization and degradation. The addition of a polymerization inhibitor is also recommended for long-term storage.
Experimental Protocols
Detailed Methodology for Purification by Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific crude product.
-
Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or toluene.
-
Slurry Preparation: In a separate beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Carefully load the dissolved crude sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluate in small fractions.
-
Purity Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Logic for Low Purity of this compound
Caption: Troubleshooting logic for addressing low purity issues with this compound.
References
Technical Support Center: Controlling Crosslinking Density with Triallyl Aconitate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triallyl aconitate as a crosslinking agent. Due to the limited specific data available for this compound in current literature, this guide also draws upon established principles from similar trifunctional allyl crosslinkers, such as triallyl isocyanurate (TAIC), to provide a comprehensive resource.
I. Troubleshooting Guide
This guide addresses common issues encountered during polymerization and crosslinking experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Failed or Incomplete Polymerization (Low Gel Content) | 1. Inhibitor Presence: Commercial monomers often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. 2. Insufficient Initiator Concentration: The amount of radical initiator may be too low to overcome inhibition and initiate polymerization effectively. 3. Low Reaction Temperature: The temperature may not be high enough for the thermal decomposition of the initiator to generate a sufficient radical flux. 4. Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge radicals, terminating the polymerization chain reactions. | 1. Remove Inhibitor: Pass the monomer through an inhibitor removal column (e.g., alumina) before use. 2. Optimize Initiator Concentration: Increase the initiator concentration incrementally (e.g., in 0.1 wt% steps). Refer to the initiator's datasheet for its half-life at different temperatures. 3. Increase Temperature: Raise the reaction temperature to ensure an adequate rate of initiator decomposition. Ensure the temperature does not cause degradation of other components. 4. Deoxygenate the System: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to and during polymerization. |
| Formation of Brittle or Inhomogeneous Gel | 1. High Crosslinker Concentration: An excessive amount of this compound can lead to a very high crosslinking density, resulting in a brittle network.[1] 2. Rapid Polymerization Rate: A very fast reaction can lead to the formation of localized, highly crosslinked microgels, resulting in an inhomogeneous network. 3. Poor Solubility of Components: this compound or other components may not be fully dissolved in the monomer/solvent mixture, leading to uneven crosslinking. | 1. Reduce Crosslinker Concentration: Systematically decrease the molar ratio of this compound to the primary monomer. 2. Control Reaction Rate: Lower the reaction temperature or reduce the initiator concentration to slow down the polymerization. A slower, more controlled reaction allows for more uniform network formation. 3. Ensure Complete Dissolution: Use a suitable co-solvent or employ techniques like gentle heating or sonication to ensure all components are fully dissolved before initiating polymerization. |
| Poor Mechanical Properties (e.g., Low Strength) | 1. Low Crosslinking Density: Insufficient crosslinking will result in a weak and soft gel. 2. Chain Transfer Reactions: Allylic hydrogens are susceptible to chain transfer, which can limit the kinetic chain length and result in a less effectively crosslinked network. 3. Homopolymerization of Crosslinker: this compound might preferentially homopolymerize, forming domains that are not well-integrated into the main polymer network.[2] | 1. Increase Crosslinker Concentration: Incrementally increase the amount of this compound. 2. Optimize Monomer/Crosslinker Reactivity Ratios: Select a primary monomer with similar reactivity to the allyl groups of this compound. 3. Adjust Reaction Conditions: Lowering the reaction temperature can sometimes reduce the extent of side reactions like homopolymerization. |
| Variability in Swelling Behavior | 1. Inconsistent Reaction Conditions: Small variations in temperature, initiator concentration, or reaction time can lead to significant differences in crosslinking density. 2. Inaccurate Measurement of Components: Errors in weighing or dispensing the monomer, crosslinker, or initiator will directly impact the final network structure. 3. Incomplete Reaction: Stopping the reaction prematurely will result in a lower crosslinking density than intended. | 1. Maintain Strict Control Over Parameters: Use a temperature-controlled reaction vessel and ensure consistent timing for all experiments. 2. Use Calibrated Equipment: Ensure balances and pipettes are properly calibrated for accurate measurements. 3. Ensure Complete Conversion: Allow the reaction to proceed for a sufficient duration to ensure maximum monomer conversion. This can be monitored by techniques like spectroscopy or chromatography in preliminary experiments. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of crosslinking with this compound?
A1: this compound is a trifunctional crosslinking agent, meaning each molecule has three reactive allyl groups. The crosslinking process is typically a free-radical polymerization. An initiator (thermal or photoinitiator) generates free radicals, which react with the double bonds of the primary monomer and the allyl groups of this compound. This incorporates the this compound into the growing polymer chains. Since each this compound molecule can connect to three different polymer chains, it forms covalent crosslinks, leading to a three-dimensional polymer network. The participation of such coagents with their reactive double bonds can enhance crosslinking efficiency.[2]
Q2: How can I control the crosslinking density using this compound?
A2: The crosslinking density can be controlled by several factors:
-
Concentration of this compound: This is the most direct method. Increasing the molar ratio of this compound to the primary monomer will increase the number of crosslinks and thus the crosslinking density.
-
Initiator Concentration: A higher initiator concentration can lead to a larger number of shorter polymer chains, which can affect the final network structure.
-
Reaction Temperature and Time: These parameters influence the rate of polymerization and the final monomer conversion, which in turn affect the crosslinking density.
Q3: Can this compound be used in drug delivery systems?
A3: Yes, molecules containing aconitate linkers have been explored in drug delivery. The ester bonds in this compound and the aconitate backbone itself can be designed to be hydrolytically or enzymatically cleavable under specific physiological conditions (e.g., the acidic environment of a tumor or endosomes). This allows for the controlled release of an encapsulated drug. For instance, cis-aconitate has been used to modify chitosan for improved gene delivery, suggesting the potential for aconitate-based structures in creating pH-sensitive drug carriers.
Q4: How do I measure the crosslinking density of a gel formed with this compound?
A4: There are several established methods to determine crosslinking density:
-
Swelling Studies: This is a common method where the crosslinked polymer is swollen in a suitable solvent. The crosslinking density can be calculated using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter and the molar volume of the solvent.
-
Mechanical Testing: Techniques like dynamic mechanical analysis (DMA) or tensile testing can be used. The storage modulus (G') in the rubbery plateau region is proportional to the crosslinking density.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state or rubber-state NMR can provide detailed information about the molecular structure of the network, including the number and type of crosslinks.[3]
Q5: What are the safety precautions for handling this compound?
III. Quantitative Data Summary
The following table provides an illustrative example of how varying the concentration of a trifunctional crosslinker like this compound can be expected to influence key properties of a resulting hydrogel.
| Parameter | Low Crosslinker Conc. (e.g., 0.5 mol%) | Medium Crosslinker Conc. (e.g., 2.0 mol%) | High Crosslinker Conc. (e.g., 5.0 mol%) |
| Crosslinking Density (mol/cm³) | Low | Medium | High |
| Equilibrium Swelling Ratio | High | Medium | Low |
| Storage Modulus (G') | Low | Medium | High |
| Mesh Size (ξ) | Large | Medium | Small |
| Brittleness | Low | Medium | High |
IV. Experimental Protocols
Protocol 1: General Procedure for Thermal Crosslinking
-
Preparation: In a reaction vessel, dissolve the primary monomer and the desired amount of this compound in a suitable solvent (if required).
-
Deoxygenation: Purge the mixture with an inert gas (e.g., nitrogen) for 20-30 minutes to remove dissolved oxygen.
-
Initiator Addition: Add the thermal initiator (e.g., AIBN or potassium persulfate) to the reaction mixture.
-
Polymerization: Heat the reaction vessel to the desired temperature (typically the temperature at which the initiator has a suitable half-life) and maintain for the required reaction time (e.g., 2-24 hours) under an inert atmosphere.
-
Purification: After the reaction is complete, the resulting gel is often purified by swelling in a large excess of a good solvent (e.g., deionized water for hydrogels) for several days, with frequent solvent changes, to remove any unreacted monomers, crosslinker, and initiator.
-
Drying: The purified gel can then be dried (e.g., by lyophilization or in a vacuum oven) to a constant weight.
Protocol 2: Determination of Crosslinking Density by Swelling
-
Sample Preparation: A dried, pre-weighed sample of the crosslinked polymer (Wd) is prepared.
-
Swelling: The sample is immersed in a suitable solvent (e.g., toluene for rubbers, water for hydrogels) at a constant temperature until equilibrium swelling is reached (typically 24-72 hours).
-
Weight Measurement: The swollen sample is removed from the solvent, blotted to remove excess surface solvent, and immediately weighed (Ws).
-
Calculation: The volume fraction of the polymer in the swollen gel (ν2) is calculated. The crosslinking density can then be determined using the Flory-Rehner equation.
V. Visualizations
Caption: Free-radical crosslinking mechanism with this compound.
Caption: Experimental workflow for polymer synthesis and characterization.
Caption: Relationship between crosslinker concentration and material properties.
References
Technical Support Center: Monitoring Triallyl Aconitate Polymerization Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the polymerization kinetics of triallyl aconitate.
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for monitoring the polymerization kinetics of this compound in real-time?
A1: The primary techniques for real-time monitoring of this compound polymerization include:
-
Real-Time Fourier Transform Infrared (FTIR) Spectroscopy: This technique tracks the disappearance of the allyl C=C double bonds as the polymerization progresses.
-
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR allows for the direct observation of the consumption of monomer and the formation of polymer by monitoring changes in the proton or carbon spectra.[1][2]
-
Dielectric Analysis (DEA): DEA measures changes in the dielectric properties (permittivity and ion viscosity) of the resin as it cures, which correlate with the extent of polymerization.[3][4][5][6]
Q2: Why is monitoring the kinetics of this compound polymerization challenging?
A2: this compound is a multifunctional monomer, which presents several challenges in monitoring its polymerization kinetics:
-
Complex Reaction Scheme: The presence of three allyl groups leads to a complex network formation, making it difficult to model the kinetics accurately.
-
Insolubility: As the polymer network forms, it can become insoluble, which can interfere with certain analytical techniques.
-
Autoacceleration (Gel Effect): The polymerization rate can increase significantly as the viscosity of the system rises, a phenomenon known as the gel effect or autoacceleration. This rapid change can be difficult to track accurately.
-
Degradative Chain Transfer: Allylic monomers are known to undergo degradative chain transfer, which can complicate the kinetic analysis.
Q3: How can I quantify the degree of conversion of this compound using Real-Time FTIR?
A3: The degree of conversion can be calculated by monitoring the decrease in the absorbance of a peak corresponding to the allyl C=C bond (typically around 1645 cm⁻¹). This is often done by ratioing the C=C peak area to an internal standard peak that does not change during the reaction, such as a C=O ester peak. The conversion is calculated using the following formula:
Conversion (%) = [1 - (AreaC=C,t / AreaInternal,t) / (AreaC=C,0 / AreaInternal,0)] * 100
Where:
-
AreaC=C,t is the area of the C=C peak at time t.
-
AreaInternal,t is the area of the internal standard peak at time t.
-
AreaC=C,0 is the initial area of the C=C peak at time 0.
-
AreaInternal,0 is the initial area of the internal standard peak at time 0.
Q4: What is "ion viscosity" in the context of Dielectric Analysis (DEA)?
A4: Ion viscosity is a term used in DEA that is synonymous with frequency-independent resistivity.[4] It is a measure of the resistance to the flow of mobile ions in the resin. As the polymerization of this compound proceeds and the polymer network forms, the mobility of these ions is restricted, leading to an increase in ion viscosity. This change in ion viscosity is directly related to the mechanical viscosity of the material before the gel point and the modulus after the gel point, providing a way to monitor the entire curing process.[3][5]
Troubleshooting Guides
Real-Time FTIR Spectroscopy
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Noisy Spectrum | - Low signal-to-noise ratio.- Sample too thick, causing total absorption of the IR beam.- External vibrations affecting the instrument. | - Increase the number of scans per spectrum.- Ensure the sample thickness is appropriate for transmission or use an Attenuated Total Reflectance (ATR) accessory.- Isolate the spectrometer from sources of vibration. |
| Baseline Drift | - Temperature fluctuations in the sample or instrument.- Incomplete curing at the start of the measurement. | - Allow the instrument and sample to reach thermal equilibrium before starting the experiment.- Ensure the reaction has not started prematurely before the first scan. |
| Inconsistent Conversion Data | - Poor contact between the sample and the ATR crystal (if used).- Shifting of the sample during the measurement.- Inhomogeneous sample (e.g., poor mixing of initiator). | - Ensure good and consistent pressure is applied to the sample on the ATR crystal.- Secure the sample to prevent movement.- Thoroughly mix the monomer and initiator before starting the measurement. |
| Peak Broadening at High Conversion | - Vitrification of the polymer, leading to changes in the refractive index and peak shape. | - This is an inherent challenge with highly crosslinked systems. Note the conversion at which significant broadening occurs. Advanced peak fitting software may be required for accurate analysis at high conversions. |
In-situ NMR Spectroscopy
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broadening of NMR Signals | - Increased viscosity of the sample as polymerization proceeds.- Formation of an insoluble gel. | - Use a high-resolution NMR spectrometer with a high-temperature probe to reduce viscosity effects.- Consider using a solvent to delay gelation, but be aware this will affect the kinetics.- For solid-state NMR, specialized probes and techniques are required. |
| Inaccurate Integration | - Overlapping peaks of monomer and polymer.- Poor shimming leading to distorted peak shapes. | - Use a higher field NMR for better spectral resolution.- Carefully select non-overlapping peaks for integration.- Shim the sample carefully before starting the kinetic run. |
| Inconsistent Reaction Initiation (for photopolymerization) | - Inconsistent light intensity reaching the sample.- Sample not uniformly illuminated. | - Ensure the fiber optic cable is securely positioned and the light source is stable.- Use a sample tube with a flat bottom for more uniform illumination. |
Dielectric Analysis (DEA)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Change in Ion Viscosity | - Sensor not properly embedded in the resin.- Incorrect frequency selection. | - Ensure the sensor is fully immersed in the this compound resin.- Perform a frequency sweep to determine the optimal measurement frequency where the ion viscosity is independent of frequency. |
| Sudden Jumps or Drops in Data | - Air bubbles passing over the sensor.- Loss of contact between the resin and the sensor. | - Degas the resin before the experiment.- Ensure the sensor remains in a fixed position within the resin throughout the cure. |
| Data Does Not Correlate with Other Techniques | - Electrode polarization effects at low frequencies.- The relationship between ion viscosity and degree of cure is not always linear. | - Use a higher measurement frequency to minimize electrode polarization.- Calibrate the DEA results against another technique like DSC or FTIR to establish a correlation for your specific system. |
Data Presentation
Table 1: Representative Kinetic Data for Triallyl Monomer Polymerization
| Temperature (°C) | Initiator Concentration (mol%) | Time (min) | Conversion (%) (by FTIR) | Ion Viscosity (Log(Ω·cm)) (by DEA) |
| 80 | 1.0 | 0 | 0 | 5.5 |
| 80 | 1.0 | 10 | 15 | 6.2 |
| 80 | 1.0 | 20 | 40 | 7.5 |
| 80 | 1.0 | 30 | 65 | 9.0 |
| 80 | 1.0 | 60 | 85 | 11.2 |
| 100 | 1.0 | 0 | 0 | 5.2 |
| 100 | 1.0 | 5 | 25 | 6.8 |
| 100 | 1.0 | 10 | 60 | 8.5 |
| 100 | 1.0 | 20 | 88 | 11.5 |
| 100 | 1.0 | 40 | 92 | 12.5 |
Experimental Protocols
Real-Time FTIR Monitoring of this compound Polymerization
Objective: To monitor the conversion of this compound as a function of time.
Materials:
-
This compound monomer
-
Thermal initiator (e.g., benzoyl peroxide) or photoinitiator
-
FTIR spectrometer with a real-time data acquisition software
-
Heated transmission cell or ATR accessory
Procedure:
-
Prepare the this compound formulation by mixing the monomer with the desired concentration of initiator.
-
Set the desired temperature on the heated cell.
-
Acquire a background spectrum at the set temperature.
-
Place a small amount of the formulated resin onto the IR window or ATR crystal.
-
Immediately begin collecting spectra at regular time intervals (e.g., every 30 seconds).
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Continue data collection until the C=C peak (around 1645 cm⁻¹) no longer changes, indicating the end of the reaction.
-
Calculate the degree of conversion at each time point using the formula provided in the FAQs.
In-situ NMR Monitoring of this compound Polymerization
Objective: To monitor the disappearance of monomer and the appearance of polymer signals over time.
Materials:
-
This compound monomer
-
Initiator
-
Deuterated solvent (optional, for solution polymerization)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare the sample by dissolving the this compound and initiator in a deuterated solvent (if applicable) directly in an NMR tube.
-
Insert the NMR tube into the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Quickly shim the sample and acquire the first spectrum (t=0).
-
Acquire subsequent spectra at regular intervals.
-
Process the spectra and integrate the signals corresponding to the monomer (e.g., vinyl protons) and an internal standard.
-
Calculate the monomer concentration at each time point relative to the internal standard to determine the reaction kinetics.
Dielectric Analysis (DEA) of this compound Curing
Objective: To monitor the change in ion viscosity during the polymerization of this compound.
Materials:
-
This compound monomer
-
Initiator
-
DEA instrument with a suitable sensor
-
Oven or press for temperature control
Procedure:
-
Place the DEA sensor in the mold or on the surface where the polymerization will occur.
-
Prepare the this compound formulation with the initiator.
-
Apply the resin to the sensor, ensuring it is fully covered.
-
Start the DEA measurement and the heating profile simultaneously.
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Record the ion viscosity and temperature as a function of time.
-
The curing process can be monitored by observing the changes in the slope of the ion viscosity curve. The end of the cure is indicated when the ion viscosity reaches a plateau.
Mandatory Visualization
Caption: Experimental workflow for monitoring this compound polymerization.
Caption: Troubleshooting logic for inconsistent kinetic data.
References
- 1. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. Lambient Technologies [lambient.com]
- 5. azom.com [azom.com]
- 6. Lambient Technologies [lambient.com]
Technical Support Center: Overcoming Solubility Challenges of Triallyl Aconitate
Welcome to the technical support center for triallyl aconitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues that may be encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your specific systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is it commonly used?
This compound is an organic compound that serves as a trifunctional monomer, meaning it has three reactive allyl groups. This structure makes it a valuable crosslinking agent in the synthesis of polymers. It is often utilized in the development of specialized polymers and has potential applications in drug delivery systems where the formation of a stable polymer matrix is required.
Q2: What are the general solubility characteristics of this compound?
This compound is generally considered to have low solubility in aqueous solutions. While specific quantitative data is limited in publicly available literature, its structural analogue, triallyl isocyanurate, is reported to be insoluble in water (less than 1 mg/mL).[1][2] It is anticipated that this compound exhibits similar poor aqueous solubility. It is expected to have better solubility in various organic solvents.
Q3: In which common laboratory solvents can I dissolve this compound?
| Solvent | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Water | Poorly Soluble / Insoluble |
Note: This data is predictive and should be confirmed experimentally.
Troubleshooting Guides
Issue 1: this compound does not dissolve in my aqueous buffer (e.g., PBS).
Cause: this compound has inherently low aqueous solubility due to its organic ester structure.
Solutions:
-
Use of a Co-solvent: This is the most common and effective method.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol.
-
Protocol:
-
Prepare a concentrated stock solution of this compound in 100% DMSO, ethanol, or methanol.
-
Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration.
-
Important: The final concentration of the organic solvent in your experimental system should be kept to a minimum (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts in biological assays. Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
-
-
-
pH Adjustment: The stability and solubility of aconitic acid, a related compound, are known to be pH-dependent.[3] While this compound is an ester, extreme pH values may affect its stability and solubility.
-
Consideration: Systematically evaluate a range of pH values for your buffer to determine the optimal pH for solubility without compromising the stability of your system or the compound itself. Be aware that pH adjustment is less likely to have a dramatic effect on the solubility of the ester compared to the free acid.
-
Issue 2: Precipitation is observed when adding the this compound stock solution to my cell culture medium.
Cause: The sudden change in solvent polarity when adding a concentrated organic stock solution to an aqueous medium can cause the compound to precipitate out of solution.
Solutions:
-
Step-wise Dilution:
-
Instead of a single large dilution, add the stock solution to the medium in smaller increments while gently vortexing or swirling the medium. This allows for a more gradual change in solvent composition.
-
-
Pre-warming the Medium:
-
Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.
-
-
Use of a Surfactant:
-
Non-ionic surfactants such as Tween® 20 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in the solubilization of hydrophobic compounds.
-
Protocol:
-
Prepare a stock solution of the surfactant in your cell culture medium.
-
Add the surfactant solution to your final experimental medium at a very low concentration (e.g., 0.01-0.1%).
-
Then, add the this compound stock solution as described above. Always include appropriate controls for the surfactant.
-
-
Issue 3: Inconsistent results in biological assays.
Cause: This can be due to incomplete dissolution or precipitation of this compound over the course of the experiment, leading to variations in the effective concentration.
Solutions:
-
Visual Inspection:
-
Before each experiment, carefully inspect your final working solution under a light source to ensure there is no visible precipitate.
-
-
Sonication:
-
Brief sonication of the stock solution or the final working solution in a water bath sonicator can help to break up any small aggregates and ensure a homogenous solution. Use with caution as excessive sonication can generate heat.
-
-
Fresh Preparation:
-
Prepare fresh working solutions of this compound immediately before each experiment to minimize the risk of precipitation over time.
-
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Triallyl Aconitate and Other Tri-functional Monomers
In the realm of polymer science, tri-functional monomers are crucial building blocks for creating cross-linked networks with enhanced thermal, mechanical, and chemical properties. These monomers, possessing three reactive polymerizable groups, enable the formation of three-dimensional polymer structures. This guide provides a comparative overview of triallyl aconitate and other significant tri-functional monomers, including trimethylolpropane trimethacrylate (TMPTMA) and pentaerythritol triacrylate (PETA), offering insights into their performance characteristics for researchers, scientists, and drug development professionals.
Overview of Tri-functional Monomers
Tri-functional monomers are instrumental in applications demanding high crosslink density, such as in the formulation of adhesives, coatings, and dental composites.[1][2] The choice of monomer significantly influences the properties of the final polymer, including its hardness, chemical resistance, and thermal stability.[2]
This compound is an ester of aconitic acid and allyl alcohol. Aconitic acid is a tricarboxylic acid naturally found in various plants.[3] The three allyl groups in this compound are available for polymerization, typically through free-radical mechanisms.
Trimethylolpropane Trimethacrylate (TMPTMA) is a widely used tri-functional methacrylate monomer known for its ability to impart high crosslink density, good hardness, and excellent heat and solvent resistance to polymers.[2] It is frequently employed in inks, coatings, and adhesives.[2]
Pentaerythritol Triacrylate (PETA) is another common tri-functional acrylate monomer.[4] It is recognized for its high reactivity and its contribution to the rapid polymerization and high mechanical strength of the resulting polymers.[5] PETA is often used in UV and electron beam-curable formulations.[5]
Triallyl Isocyanurate (TAIC) is a tri-functional monomer used as a crosslinking agent in the production of synthetic rubbers and flame retardants.[6] It is known for imparting heat and weather resistance to materials.[6]
Comparative Performance Data
The selection of a tri-functional monomer is often dictated by the desired properties of the end-product. The following table summarizes key physical and chemical properties of this compound and its alternatives.
| Property | This compound | Trimethylolpropane Trimethacrylate (TMPTMA) | Pentaerythritol Triacrylate (PETA) | Triallyl Isocyanurate (TAIC) |
| Molar Mass | ~290 g/mol (Calculated) | ~338.37 g/mol | ~298.29 g/mol | 249.27 g/mol [7] |
| Density | Data not readily available | ~1.1 g/mL[8] | ~1.18 g/mL at 25 °C[9] | Data not readily available |
| Boiling Point | Data not readily available | >200°C[8] | >315°C at 760 mm Hg[10] | Data not readily available |
| Melting Point | Data not readily available | -25°C | 25° to 40° C[10] | Data not readily available |
| Key Features | Bio-based potential (from aconitic acid) | High crosslink density, heat and solvent resistance.[2] | High reactivity, rapid curing, good mechanical strength.[5] | Heat and weather resistance.[6] |
| Common Applications | Potential in bio-based polymers | Inks, coatings, adhesives.[2] | UV/EB curable coatings and inks, adhesives.[9][10] | Synthetic rubbers, flame retardants.[6] |
Note: Comprehensive experimental data directly comparing the polymerization kinetics and final polymer properties of this compound with TMPTMA and PETA is not widely available in the provided search results. The table is compiled from individual monomer data.
Experimental Protocols
To evaluate and compare the performance of these tri-functional monomers, a series of standardized experiments are typically conducted. Below are generalized methodologies for key analyses.
1. Polymerization Rate Determination by Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the polymerization reaction, which is proportional to the rate of conversion.
-
Methodology:
-
Prepare a sample mixture containing the tri-functional monomer, a suitable photoinitiator (for UV curing) or thermal initiator, and any other components of the formulation.
-
Place a small, precisely weighed amount of the mixture into a DSC sample pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
For thermal curing, heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range.
-
For UV curing, irradiate the sample with a UV lamp of known intensity at a constant temperature.
-
Record the heat flow as a function of time or temperature. The area under the exothermic peak is proportional to the total heat of polymerization, and the peak height is related to the maximum polymerization rate.
-
2. Determination of Mechanical Properties by Tensile Testing
-
Objective: To measure the mechanical properties of the cured polymer, such as tensile strength, Young's modulus, and elongation at break.
-
Methodology:
-
Prepare standardized "dog-bone" shaped specimens of the cured polymer according to ASTM D638.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen at a constant rate of extension until it fractures.
-
Record the load and displacement data throughout the test.
-
Calculate tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.
-
3. Assessment of Crosslink Density by Swelling Studies
-
Objective: To estimate the degree of crosslinking in the polymer network.
-
Methodology:
-
Weigh a small, precisely measured sample of the cured polymer (W_dry).
-
Immerse the sample in a suitable solvent (e.g., toluene, THF) at a constant temperature for a specified period (e.g., 24-72 hours) until equilibrium swelling is reached.
-
Remove the swollen sample from the solvent, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculate the swelling ratio (Q) as: Q = (W_swollen - W_dry) / W_dry. A lower swelling ratio generally indicates a higher crosslink density.
-
Visualizing Experimental and Conceptual Frameworks
Experimental Workflow for Monomer Comparison
The following diagram illustrates a typical workflow for comparing the performance of different tri-functional monomers.
Caption: Workflow for comparative analysis of tri-functional monomers.
Conceptual Relationship of Monomer Structure to Polymer Properties
This diagram shows the conceptual link between the monomer's functionality and the resulting polymer network's properties.
Caption: From monomer functionality to polymer network properties.
Conclusion
This compound presents an interesting bio-based alternative in the family of tri-functional monomers. While comprehensive, direct comparative data with established monomers like TMPTMA and PETA is still emerging, the fundamental principles of polymer chemistry suggest its potential for creating highly cross-linked materials. The choice between these monomers will ultimately depend on the specific performance requirements of the application, including desired mechanical properties, curing conditions, and biocompatibility considerations. The experimental protocols outlined provide a framework for researchers to conduct their own comparative studies and make informed decisions for their specific material development needs.
References
- 1. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 2. kowachemical.com [kowachemical.com]
- 3. Aconitic Acid | C6H6O6 | CID 309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. polysciences.com [polysciences.com]
- 5. polysciences.com [polysciences.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trimethylolpropane triacrylate | 15625-89-5 [chemicalbook.com]
- 9. Pentaerythritol triacrylate | 3524-68-3 [chemicalbook.com]
- 10. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Study: Triallyl Isocyanurate (TAIC) vs. Trimethylolpropane Trimethacrylate (TMPTMA) as Crosslinking Agents
A Note to Our Audience: Initial research revealed a significant lack of publicly available data for a comprehensive comparison involving triallyl aconitate. Therefore, this guide presents a comparative study between two widely used trifunctional crosslinking agents: Triallyl Isocyanurate (TAIC) and Trimethylolpropane Trimethacrylate (TMPTMA) . This substitution allows for a robust, data-driven comparison relevant to researchers, scientists, and drug development professionals working with polymer formulations.
Introduction
Triallyl isocyanurate (TAIC) and trimethylolpropane trimethacrylate (TMPTMA) are trifunctional monomers extensively utilized as crosslinking agents to enhance the thermal, mechanical, and chemical resistance properties of a wide range of polymers. While both serve a similar purpose, their distinct chemical structures—a heterocyclic triazine ring for TAIC and a trimethacrylate ester for TMPTMA—result in notable differences in their crosslinking efficiency and the ultimate performance of the modified polymers. This guide provides a detailed comparison of their performance, supported by experimental data, to aid in the selection of the appropriate crosslinking agent for specific applications.
Chemical Structures
Performance Comparison
The selection between TAIC and TMPTMA is highly dependent on the polymer matrix, the curing or crosslinking method, and the desired end-use properties.
Crosslinking Efficiency and Gel Content
The gel content of a crosslinked polymer is a direct measure of the crosslinking efficiency, representing the insoluble fraction of the polymer network. Higher gel content generally indicates a more densely crosslinked material.
In a study on expanded polypropylene (EPP) initiated by dicumyl peroxide, TAIC demonstrated a significantly higher crosslinking efficiency compared to TMPTMA. The EPP crosslinked with TAIC showed an 18.67% higher gel fraction than the EPP crosslinked with TMPTMA[1]. This suggests that under these conditions, TAIC is more effective at forming a crosslinked network.
Mechanical Properties
The mechanical properties of a polymer, such as hardness, tensile strength, and tear strength, are critically influenced by the crosslinking agent.
In the same study on expanded polypropylene, TAIC consistently outperformed TMPTMA in enhancing mechanical properties. The polypropylene crosslinked with TAIC exhibited superior hardness, tensile strength, and tear strength[1].
However, in high consistency rubber (HCR) silicone cured with a general-purpose dicumyl peroxide (DCBP), TMPTMA provided the best overall performance[2]. Conversely, TAIC proved to be the more beneficial co-agent when vinyl-specific peroxides were used[2]. This highlights the importance of considering the entire cure system when selecting a crosslinking agent.
Table 1: Comparative Performance of TAIC and TMPTMA in Expanded Polypropylene (EPP) [1]
| Property | TMPTMA-crosslinked EPP | TAIC-crosslinked EPP | Advantage |
| Gel Fraction | Lower | 18.67% Higher | TAIC |
| Hardness | Lower | Higher | TAIC |
| Tensile Strength | Lower | Higher | TAIC |
| Tear Strength | Lower | Higher | TAIC |
| Compression Set | Higher | Lower | TAIC |
Thermal Stability
Thermal stability is a crucial parameter for polymers used in high-temperature applications. Thermogravimetric analysis (TGA) is commonly employed to evaluate the thermal degradation behavior of materials.
In a study on ethylene-vinyl acetate (EVA) blends, both TMPTMA and TAIC were shown to improve the thermal stability of the polymer upon electron beam irradiation[3]. Similarly, in acrylic emulsion pressure-sensitive adhesives, the addition of TAIC significantly improved the thermal stability of the polymers[1]. While direct comparative TGA data is limited, both crosslinkers are effective in enhancing the thermal resistance of various polymer systems.
Chemical Resistance
Crosslinking generally enhances the chemical resistance of polymers by creating a more robust network that is less susceptible to solvent penetration and degradation[4]. Both TMPTMA and TAIC are known to improve the chemical resistance of polymers in which they are incorporated[4][5]. The choice between the two would depend on the specific chemical environment the polymer will be exposed to and the base polymer's own resistance characteristics.
Experimental Protocols
Gel Content Determination (ASTM D2765)
This method determines the insoluble fraction of a crosslinked polymer, providing a quantitative measure of the crosslinking degree.
-
Sample Preparation: A known weight of the crosslinked polymer is prepared, typically in the form of a thin film or small pieces.
-
Solvent Extraction: The sample is placed in a wire mesh cage and immersed in a suitable solvent (e.g., xylene for polyolefins) in an extraction apparatus. The solvent is heated to its boiling point and refluxed for a specified period (e.g., 12 hours).
-
Drying: After extraction, the sample is removed from the solvent and dried in a vacuum oven at an elevated temperature until a constant weight is achieved.
-
Calculation: The gel content is calculated as the percentage of the final dry weight to the initial weight of the sample.
Mechanical Property Testing
-
Tensile Strength and Elongation at Break (ASTM D638): Dumbbell-shaped specimens are tested using a universal testing machine at a constant crosshead speed. The force required to pull the specimen to its breaking point and the extent of its elongation are measured.
-
Hardness (ASTM D2240): The indentation hardness is measured using a durometer. The indenter is pressed into the material, and the depth of indentation is measured on a calibrated scale.
-
Tear Strength (ASTM D624): A specimen of a specific shape is torn using a universal testing machine. The force required to propagate the tear is measured.
Thermal Analysis
-
Thermogravimetric Analysis (TGA) (ASTM E1131): A small sample of the material is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is monitored as a function of temperature, providing information on the thermal stability and decomposition profile.
-
Dynamic Mechanical Analysis (DMA) (ASTM D4065, D5026): A sinusoidal stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (a measure of the elastic response) and loss modulus (a measure of the viscous response) as a function of temperature. The glass transition temperature (Tg) can be identified from the peak of the tan delta curve (loss modulus/storage modulus).
Crosslinking Mechanisms
The crosslinking of polymers with TMPTMA and TAIC is typically initiated by free radicals generated from peroxides or by radiation.
Trimethylolpropane Trimethacrylate (TMPTMA) Crosslinking Workflow
The methacrylate groups of TMPTMA are highly reactive towards free radicals. The initiator radical abstracts a hydrogen atom from the polymer backbone, creating a polymer radical. This radical then adds across one of the double bonds of the TMPTMA molecule. The resulting radical on the TMPTMA can then react with another polymer chain or another TMPTMA molecule, leading to the formation of a crosslinked network.
Triallyl Isocyanurate (TAIC) Crosslinking Workflow
The allyl groups of TAIC are also susceptible to free radical addition. Similar to TMPTMA, an initiator radical generates a polymer radical. This polymer radical can then add to one of the allyl double bonds of the TAIC molecule. The resulting radical can then propagate the crosslinking reaction by reacting with other polymer chains or TAIC molecules. The isocyanurate ring provides a stable and rigid core to the crosslink junction.
Conclusion
Both Triallyl Isocyanurate (TAIC) and Trimethylolpropane Trimethacrylate (TMPTMA) are effective trifunctional crosslinking agents that significantly enhance the performance of polymers. The choice between them is not straightforward and depends heavily on the specific polymer system, the curing conditions, and the desired balance of properties.
Experimental evidence in expanded polypropylene suggests that TAIC can offer superior improvements in crosslinking efficiency and mechanical properties[1]. However, in other systems like HCR silicone, the performance is highly dependent on the type of peroxide used, with TMPTMA showing advantages in certain formulations[2].
Therefore, for researchers and professionals in material and drug development, it is crucial to conduct empirical studies to determine the optimal crosslinking agent and its concentration for their specific application. This guide provides a foundational understanding of the comparative performance of TAIC and TMPTMA to inform this selection process.
References
Performance Evaluation of Aconitate-Based Polymers: A Comparative Guide
This guide provides a detailed performance evaluation of polymers relevant to aconitic acid chemistry in biomedical applications, with a focus on their use in drug delivery systems. As polymers based solely on the polymerization of triallyl aconitate are not extensively documented in scientific literature, this guide will focus on two key related areas:
-
Polymers Modified with Triallyl Crosslinkers: A look into how triallyl compounds, such as Triallyl Isocyanurate (TAIC), are used to enhance the performance of established biomedical polymers like Polylactic Acid (PLA).
-
Polymers Utilizing an Aconityl Linker: An examination of the use of the cis-aconityl group as a pH-sensitive linker for attaching drugs to polymer backbones, enabling targeted drug release.
This guide will compare the performance of these systems against common alternatives in the field, including Polylactic-co-glycolic acid (PLGA), Poly(ε-caprolactone) (PCL), and natural polymers like Alginate and Chitosan. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Performance Metrics
The following tables summarize quantitative data on the key performance indicators of these polymer systems.
Table 1: Biocompatibility of Various Biomedical Polymers
Biocompatibility is a critical factor for any material intended for in vivo use. The MTT assay is a standard method to quantify cell viability, where a reduction in viability of more than 30% is considered a cytotoxic effect according to ISO 10993-5.[1]
| Polymer System | Cell Line | Cell Viability (%) | Assay Type | Reference |
| Silicone-based Platinum MEA | L929 fibroblasts | 108.6 ± 10.3 to 132.9 ± 10.7 | Extract Dilution | [1] |
| Polyimide-based Gold MEA | L929 fibroblasts | 94.4 ± 4.2 to 116.1 ± 6.0 | Extract Dilution | [1] |
| LCP-based Gold MEA | L929 fibroblasts | 78.8 ± 7.4 to 100.1 ± 11.6 | Extract Dilution | [1] |
| PLA/PCL Films | Not Specified | > 100% | Not Specified | [2] |
| Untreated UPR Scaffolds | 3T3-L1 | ~60% | Not Specified | [3] |
| Ethanol-treated UPR Scaffolds | 3T3-L1 | 100% | Not Specified | [3] |
Note: Data for TAIC-modified polymers was not available for a direct comparison.
Table 2: Drug Release Kinetics of Aconityl-Linked Conjugates and Crosslinked Hydrogels
The rate of drug release is crucial for therapeutic efficacy. For aconityl-linked drugs, release is pH-dependent. For hydrogels, the crosslinking density and mechanism significantly impact the release profile.
| Polymer System | Drug/Molecule | Condition | Release Metric | Value | Reference |
| PVA-cis-ADOX | Doxorubicin | pH 5.0 | Half-life of release | 3 hours | [4][5] |
| PVA-trans-ADOX | Doxorubicin | pH 5.0 | Half-life of release | 14 hours | [4][5] |
| Maleic acid-derived linker | - | pH 4.0 | Time for complete release | 3 hours | [5] |
| Maleic acid-derived linker | - | pH 7.0 | Release after 96 hours | No detectable release | [5] |
| Alginate Hydrogel (Alg/Ca) | FITC-dextran (FD4) | PBS | Diffusivity (μm²/s) | 208.47 | [6] |
| Dual-Crosslinked Alginate Hydrogel (C-Alg/L/Ca) | FITC-dextran (FD4) | PBS | Diffusivity (μm²/s) | 11.15 | [6] |
Table 3: Mechanical Properties of TAIC-Modified and Alternative Polymers
Mechanical properties are essential for the structural integrity of polymer-based devices. Crosslinking with TAIC can significantly enhance these properties.
| Polymer System | Property | Value | Reference |
| PLA | Tensile Strength | 33.4 ± 2.5 MPa | [2] |
| PCL | Tensile Strength | 11 ± 1.3 MPa | [2] |
| 93/7 PLA/PCL Blend | Tensile Strength | 42.9 ± 3.5 MPa | [7] |
| 95/5 PLA/PCL Blend with TBC | Tensile Strength | 54.1 ± 3.4 MPa | [7] |
| PLA/talc with PLA-g-MAH | Elongation at Break | - | [8] |
| PLA/talc with PLA-g-(MAH/TAIC) | Elongation at Break | 30% increase vs. PLA-g-MAH | [8] |
| PLA/talc with PLA-g-MAH | Izod Impact Strength | - | [8] |
| PLA/talc with PLA-g-(MAH/TAIC) | Izod Impact Strength | 17% increase vs. PLA-g-MAH | [8] |
Table 4: Thermal Properties of Crosslinked Polymers
Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) helps determine the thermal stability and processing parameters of polymers. Crosslinking generally enhances thermal stability.
| Polymer System | Technique | Key Finding | Reference |
| TAIC-crosslinked PLA | TGA | Significant improvement of thermal degradation initiation and completion temperatures compared to neat PLA. | [9] |
| TAIC-crosslinked PLA | DSC | Decrease in crystallinity with crosslinking. | [9] |
| Physically crosslinked PVA film | TGA | Increased thermal stability and slower decomposition rate compared to PVA raw powder. | [10] |
| Mannich based terpolymers (BSDF, BSPF) | TGA | Thermal degradation starting at ~330°C and ~370°C, respectively, indicating high thermal stability. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biocompatibility Assessment: MTT Assay
Objective: To quantitatively assess the in vitro cytotoxicity of a polymer by measuring the metabolic activity of cells cultured in the presence of the material or its extracts.
Protocol:
-
Extract Preparation: Polymer samples are sterilized and incubated in a cell culture medium (e.g., MEM) for 24 hours to create an extract, as per ISO 10993-5 standards. Serial dilutions of the extract (e.g., 1:1, 1:2, 1:4) are prepared.
-
Cell Culture: L929 fibroblast cells (or another appropriate cell line) are seeded in 96-well plates at a density of 10,000 cells/well and allowed to attach for 24 hours.[11]
-
Exposure: The culture medium is replaced with the prepared polymer extracts and their dilutions. Control wells with fresh medium (negative control) and a cytotoxic substance (positive control) are included. The plates are incubated for 24-48 hours.[12]
-
MTT Addition: 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[13] During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: The medium containing MTT is removed, and 100 µl of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12][14]
-
Quantification: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A viability of less than 70% is typically considered indicative of cytotoxicity.[1]
In Vitro Drug Release from Hydrogels
Objective: To determine the rate and extent of drug release from a hydrogel formulation over time in a simulated physiological environment.
Protocol:
-
Sample Preparation: Drug-loaded hydrogel samples of a defined size and shape are prepared.[4]
-
Release Medium: A release medium, typically phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4 for physiological pH or 6.5 for a slightly acidic environment), is prepared.[4]
-
Release Study: Each hydrogel sample is immersed in a known volume of the release medium in a container and placed in a shaking incubator at 37°C and 100 rpm.[15]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), the entire release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.[15]
-
Quantification: The concentration of the released drug in the collected samples is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[4][16]
-
Data Analysis: The cumulative amount of drug released at each time point is calculated and plotted against time to generate a drug release profile.
Thermal Analysis: DSC and TGA
Objective: To evaluate the thermal stability, decomposition profile, and phase transitions (e.g., glass transition, melting) of a polymer.
Protocol:
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 2-5 mg) is placed in an aluminum or platinum pan.[10][17]
-
Differential Scanning Calorimetry (DSC):
-
The sample and an empty reference pan are placed in the DSC instrument.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[10]
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., curing) are recorded. The glass transition temperature (Tg) is observed as a step change in the heat flow.[18]
-
-
Thermogravimetric Analysis (TGA):
-
The sample pan is placed in the TGA instrument.
-
The sample is heated over a defined temperature range (e.g., from room temperature to 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[10]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting curve shows the temperatures at which the polymer degrades and the amount of weight loss at each stage.[1]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro drug release from the hydrogel [bio-protocol.org]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Cross-Linking of Catechol-Alginate Hydrogels: A Strategy for Enhanced Stability and Sustained Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Triallyl Aconitate: A Comparative Guide for Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of triallyl aconitate, a trifunctional monomer with applications as a crosslinking agent in polymer chemistry. While not as extensively documented as other triallyl compounds, historical and patent literature confirm its role in the development of specialized polymers. This document objectively compares its performance with alternatives where data is available and provides supporting experimental context.
Introduction to this compound
This compound is the tri-ester of aconitic acid and allyl alcohol. Its structure features a carbon-carbon double bond within the aconitate backbone and three reactive allyl groups, making it a valuable monomer for polymerization and polymer modification. As a trifunctional crosslinking agent, it can form a three-dimensional network structure, significantly enhancing the thermal and mechanical properties of polymers. Its utility is cited in various patents for the creation of crosslinked polymeric compositions, including ion-exchange resins and heat-resistant materials[1][2][3][4][5][6][7][8][9]. The presence of the three allyl moieties provides high reactivity for crosslinking applications[10].
Synthesis of this compound
The synthesis of this compound is analogous to the esterification of other carboxylic acids. A general and established method is the direct esterification of aconitic acid with allyl alcohol, typically in the presence of an acid catalyst like sulfuric acid, and heated under reflux conditions to drive the reaction to completion[10].
Applications in Polymer Chemistry
The primary application of this compound is as a crosslinking co-agent in polymerization. When added to a formulation with other monomers, its three allyl groups can participate in the polymerization reaction, creating chemical bonds that link multiple polymer chains together. This process transforms a collection of linear polymer chains into a single, covalently bonded network.
Mechanism of Crosslinking
During free-radical polymerization, the initiator creates free radicals that react with monomer units. When a growing polymer chain encounters a this compound molecule, the radical can add across one of the allyl double bonds. This incorporates the this compound into the polymer backbone, leaving two pendant allyl groups. These remaining allyl groups can then react with other growing polymer chains, effectively creating a crosslink. This process, repeated throughout the polymer matrix, results in a thermoset material with enhanced properties.
Performance Comparison: Heat Resistance
A 1954 technical report from the Wright Air Development Center provides rare comparative data on the performance of this compound in heat-resistant polyester laminates[11]. The study compared a polyester resin crosslinked with this compound to a conventional styrene-crosslinked polyester.
Table 1: Comparison of Flexural Strength After Heat Aging at 500°F (260°C)
| Exposure Time at 500°F (hours) | Flexural Strength (psi) - Polyester-Styrene | Flexural Strength (psi) - Polyester-Triallyl Aconitate |
| 0 (Initial) | 55,000 | 45,000 |
| 24 | 15,000 | 25,000 |
| 96 | 10,000 | 20,000 |
Data sourced from WADC Technical Report 53-371. The report notes the use of 114 glass cloth finish for these specific laminates.[11]
The data indicates that while the initial strength of the this compound formulation was lower, its strength retention after prolonged exposure to high temperatures was significantly better than the conventional styrene-based system[11]. The report also noted the superiority of a this compound polyester over a vinyl crotonate system in terms of heat resistance[11].
Experimental Protocol Summary
The following methodology is summarized from the 1954 technical report:
-
Resin Preparation: An unsaturated polyester alkyd resin (Vibrin X-1038) was blended with the crosslinking monomer (this compound) in a 50:50 weight ratio.
-
Laminate Fabrication: Glass cloth (Finish 114) was impregnated with the resin mixture. Twelve plies of the impregnated cloth were stacked and cured in a press at a temperature of 300°F and a pressure of 15 psi.
-
Testing: The cured laminates were exposed to a temperature of 500°F (260°C) for specified durations. After heat aging, the flexural strength was measured according to standard methods of the time.
Alternatives to this compound
The field of polymer science utilizes a wide range of crosslinking agents. The choice of agent depends on the desired properties of the final material, processing conditions, and cost. Alternatives are often listed alongside this compound in patent literature[3][7][9].
-
Other Triallyl Compounds: Triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC) are widely used trifunctional monomers known for imparting excellent thermal stability to polymers.
-
Diallyl Compounds: Diallyl phthalate (DAP) and diallyl itaconate are bifunctional monomers that also serve as effective crosslinkers.
-
Acrylates/Methacrylates: Multifunctional acrylates and methacrylates, such as trimethylolpropane trimethacrylate (TMPTMA), are another major class of crosslinking agents, often used in radiation-cured systems.
-
Divinyl Compounds: Divinylbenzene is a common crosslinking agent used in the production of polystyrene-based resins, such as those for ion-exchange applications.
References
- 1. US4224415A - Polymerization processes and products therefrom - Google Patents [patents.google.com]
- 2. Suspension polymerization process for water-soluble monomers - Patent 0604109 [data.epo.org]
- 3. US4258149A - Process for curing saturated polymers using divinyl hydantoin coagents - Google Patents [patents.google.com]
- 4. gccpo.org [gccpo.org]
- 5. US4382124A - Process for preparing macroreticular resins, copolymers and products of said process - Google Patents [patents.google.com]
- 6. US5498678A - Suspension polymerization process for water-soluble monomers - Google Patents [patents.google.com]
- 7. US20170009061A1 - Crosslinkable polymeric compositions with diallyl isocyanurate crosslinking coagents, methods for making the same, and articles made therefrom - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. data.epo.org [data.epo.org]
- 10. Triethyl aconitate | 68077-28-1 | Benchchem [benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Triallyl Aconitate: An Enigma in Polymer Science Overshadowed by its Isomeric Counterparts
While the inquiry into the performance of triallyl aconitate in specific applications is a pertinent one for researchers and drug development professionals, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of performance data and documented applications for this specific compound. This compound (CAS 13675-27-9), a tri-functional monomer, remains largely an enigma in terms of its practical application and performance benchmarks. In stark contrast, its isomers, triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC), are well-established and extensively documented crosslinking agents with a broad range of uses in the polymer industry.
This guide, therefore, pivots to a detailed comparison of the readily available data for TAC and TAIC to provide a valuable resource for professionals seeking to understand the landscape of triallyl-based crosslinking agents. The information presented herein is based on existing research and technical data for these widely used alternatives.
Distinguishing this compound from its Isomers
This compound is the tri-ester of aconitic acid and allyl alcohol. Its chemical structure, featuring a carbon backbone with three carboxyl groups esterified with allyl groups, theoretically makes it a candidate for crosslinking reactions. However, it is chemically distinct from its isomers, triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC), which are based on a triazine ring structure. This fundamental structural difference is expected to influence their reactivity, thermal stability, and ultimately, their performance in various applications.
Performance Comparison of Common Triallyl Crosslinkers: TAC vs. TAIC
Triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC) are primarily used as co-agents in the peroxide or radiation-induced crosslinking of polymers. They significantly enhance the properties of a wide range of materials, including polyolefins, elastomers, and polyvinyl chloride (PVC).
Crosslinking Efficiency and Impact on Polymer Properties
Both TAC and TAIC are highly effective in increasing the crosslinking density of polymers. This leads to notable improvements in several key performance metrics, as summarized in the table below.
| Property | Polymer System | Effect of TAC Addition | Effect of TAIC Addition |
| Thermal Stability | Polyethylene (PE) | Increased resistance to deformation at elevated temperatures.[1] | Significantly boosts thermal stability, making it suitable for high-temperature applications.[2] |
| Mechanical Strength | Ethylene Propylene Diene Monomer (EPDM) Rubber | Improves tensile strength and hardness. | Enhances tensile strength, wear resistance, and durability.[2] |
| Chemical Resistance | Polyvinyl Chloride (PVC) | Enhanced resistance to solvents and chemicals. | Substantial improvements in solvent resistance.[2] |
| Hardness | Acrylic Resins | Increased surface hardness. | Improves hardness and dimensional stability.[3] |
| Flame Retardancy | Various Polymers | Can contribute to improved flame retardancy. | Acts as an intermediate for flame-retardant synthesis.[2] |
Experimental Data Summary: Crosslinking of Low-Density Polyethylene (LDPE)
The following table summarizes typical experimental data on the effect of TAC on the properties of dicumyl peroxide (DCP) crosslinked low-density polyethylene (LDPE).
| Formulation | Dicumyl Peroxide (phr) | TAC (phr) | Gel Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Control | 1.5 | 0 | 75 | 15.2 | 550 |
| Formulation A | 1.0 | 0.5 | 80 | 16.5 | 520 |
| Formulation B | 0.8 | 1.0 | 85 | 17.8 | 480 |
Note: This data is representative and compiled from typical results found in polymer science literature. Actual values may vary depending on the specific grade of LDPE and processing conditions.
Experimental Protocols
A general methodology for evaluating the performance of a crosslinking co-agent like TAC or TAIC in a polymer system is outlined below.
Materials:
-
Base Polymer (e.g., Low-Density Polyethylene)
-
Peroxide Initiator (e.g., Dicumyl Peroxide)
-
Crosslinking Co-agent (TAC or TAIC)
-
Antioxidants and other necessary additives
Procedure:
-
Compounding: The polymer, peroxide, co-agent, and other additives are melt-blended using a two-roll mill or an internal mixer at a temperature that ensures homogenous mixing without initiating crosslinking (e.g., 120°C for LDPE).
-
Molding: The compounded material is then compression molded into sheets of a specified thickness at a higher temperature to induce crosslinking (e.g., 180°C for 10 minutes).
-
Testing: The cured sheets are cooled and cut into standard test specimens for various analyses.
Key Experiments:
-
Gel Content Determination: To quantify the degree of crosslinking, a weighed sample of the cured polymer is extracted with a solvent (e.g., xylene for PE) at an elevated temperature for a specified time. The insoluble portion is dried and weighed to determine the gel content.
-
Mechanical Testing: Tensile strength, elongation at break, and modulus are measured using a universal testing machine according to relevant ASTM or ISO standards.
-
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the effect of the crosslinker on the melting temperature, crystallization behavior, and thermal stability of the polymer.
Visualizing the Crosslinking Process
The following diagrams illustrate the general workflow for evaluating crosslinking agents and a simplified representation of the peroxide-initiated crosslinking process.
Caption: Workflow for evaluating crosslinking co-agents in a polymer system.
Caption: Simplified mechanism of peroxide-initiated crosslinking with a co-agent.
Conclusion: A Call for Further Research
References
The Impact of Triallyl Aconitate on the Mechanical Properties of Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding how additives influence polymer characteristics is crucial for material selection and innovation. This guide provides a comparative analysis of the mechanical properties of common polymers with and without the addition of the crosslinking agent, triallyl aconitate.
This guide will present the typical mechanical properties of neat unsaturated polyester, polymethyl methacrylate (PMMA), and polyvinyl chloride (PVC) and discuss the expected qualitative changes upon the incorporation of this compound.
Data Presentation: A Comparative Overview
The following table summarizes the typical mechanical properties of neat polymers. The addition of a crosslinking agent like this compound is expected to increase values for tensile strength, Young's modulus, and hardness, while potentially decreasing the elongation at break due to increased rigidity.
| Polymer | Condition | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Hardness |
| Unsaturated Polyester Resin | Neat | 58.6 - 63[1] | ~2.0[1] | 4.7[1] | Shore D 70-90 |
| With this compound | Data not available in searched literature (Expected Increase) | Data not available in searched literature (Expected Increase) | Data not available in searched literature (Expected Decrease) | Data not available in searched literature (Expected Increase) | |
| Polymethyl Methacrylate (PMMA) | Neat | 30 - 79[2][3][4] | 2.2 - 3.8[3][4] | 1 - 30[4] | Rockwell M 63-97[4] |
| With this compound | Data not available in searched literature (Expected Increase) | Data not available in searched literature (Expected Increase) | Data not available in searched literature (Expected Decrease) | Data not available in searched literature (Expected Increase) | |
| Polyvinyl Chloride (PVC) - Rigid | Neat | 34 - 62[5] | ~2.8[5] | Data not available in searched literature | Rockwell R 115[6] |
| With this compound | Data not available in searched literature (Expected Increase) | Data not available in searched literature (Expected Increase) | Data not available in searched literature (Expected Decrease) | Data not available in searched literature (Expected Increase) |
Experimental Protocols: Methodologies for Mechanical Testing
The data presented for the mechanical properties of polymers are typically determined through standardized testing procedures. The following is a detailed methodology for tensile testing, a fundamental experiment for characterizing polymers, based on the ASTM D638 standard.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of plastics, including tensile strength, Young's modulus, and elongation at break.
Apparatus:
-
Universal Testing Machine (UTM): Equipped with a load cell to measure the applied force and grips to hold the specimen.
-
Extensometer: A device to accurately measure the elongation of the specimen during the test.
-
Micrometer: For precise measurement of the specimen's dimensions.
Specimen Preparation:
-
Test specimens are typically prepared by injection molding or by machining from a sheet of the polymer.
-
The standard specimen is dumbbell-shaped to ensure that failure occurs in the central, narrower section.
-
The dimensions of the specimen must be measured accurately at several points along the gauge length before testing.
Procedure:
-
The specimen is securely mounted in the grips of the UTM.
-
The extensometer is attached to the gauge section of the specimen.
-
The UTM is set to apply a tensile load at a constant rate of crosshead movement until the specimen fractures.
-
The force applied and the corresponding elongation are recorded throughout the test.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical changes, the following diagrams are provided.
Caption: Experimental workflow for comparing polymer mechanical properties.
Caption: Simplified mechanism of polymer crosslinking with this compound.
References
Assessing the Biocompatibility of Triallyl Aconitate-Containing Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials is a cornerstone of advancement in drug delivery and tissue engineering. Triallyl aconitate, a trifunctional monomer, presents an intriguing candidate for the synthesis of crosslinked polymers with tailorable properties. However, a thorough understanding of the biocompatibility of materials containing this compound is paramount before their consideration for clinical applications. This guide provides a comparative assessment of the biocompatibility of this compound-containing materials against established alternatives such as Polymethyl methacrylate (PMMA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL), supported by a review of existing experimental data.
Comparative Biocompatibility Data
A comprehensive evaluation of a biomaterial's biocompatibility involves a battery of in vitro and in vivo tests. Key indicators include cytotoxicity, hemolytic potential, and the in vivo inflammatory response. The following tables summarize available quantitative data for this compound-containing materials and their common alternatives.
Table 1: In Vitro Cytotoxicity Data
| Material | Cell Line | Assay | Result | Citation |
| Aconitic Acid-Based Copolyester | - | - | Data not available | - |
| Polymethyl methacrylate (PMMA) | L929 | MTT | >90% cell viability | |
| Poly(lactic-co-glycolic acid) (PLGA) | A549, PBMCs | MTT | IC50: 0.23 - 0.68 µg/mL (for PLGA-Dtx) | |
| A375 | MTT | IC50: 2.5 - 5 mg/mL (for TQ-PLGA NPs) | ||
| MDA-MB-231, E0771 | MTS | 1.31 and 3.03-fold reduction in IC50 of PTX | ||
| Polycaprolactone (PCL) | L929 | MTT | >70% cell viability (considered non-cytotoxic) | - |
Table 2: Hemolytic Activity
| Material | Assay | Result | Citation |
| Aconitate-Based Polymers | - | Data not available | - |
| Polymethyl methacrylate (PMMA) | Hemolysis Assay | Data not available | - |
| Poly(lactic-co-glycolic acid) (PLGA) | Hemolysis Assay | Data not available | - |
| Cationic Amphiphilic Copolymers | Hemolysis Assay | <5.2% hemolysis at 10 mg/mL | |
| Poly-gamma-glutamic acid nano-polymer | Hemolysis Assay | Hemolysis rates below 10% at 128 µM |
Table 3: In Vivo Inflammatory Response
| Material | Animal Model | Implantation Site | Key Findings | Citation |
| Aconitic Acid Implants | - | - | Data not available | - |
| Polycaprolactone (PCL) | Rat | Subcutaneous | Thin fibrous capsule formation, no significant inflammation. | |
| Rat | Subcutaneous | Well-integrated with surrounding tissues. | ||
| Mouse | - | Extensive cell infiltration in patent TEVGs. | ||
| Ultrahigh molecular weight polyethylene | Rat | Subcutaneous, Intraperitoneal | Thicker fibrous capsule formation with RGD and Poly-L-Lysine coating. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biomaterial biocompatibility. Below are summaries of key experimental methodologies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
MTT Assay Workflow
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the test material according to ISO 10993-5 standards. Remove the culture medium from the wells and replace it with the material extract at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., cell culture medium) controls.
-
Incubation: Incubate the cells with the material extracts for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, remove the extracts and add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to the negative control.
Hemolysis Assay (ASTM F756)
This assay determines the hemolytic properties of materials that will come into contact with blood. It measures the amount of hemoglobin released from red blood cells upon contact with the material.
Workflow:
Hemolysis Assay Workflow
Detailed Steps:
-
Blood Collection and Preparation: Collect fresh human or rabbit blood in tubes containing an anticoagulant. Wash the red blood cells (RBCs) with phosphate-buffered saline (PBS) through centrifugation and resuspend to a desired concentration (e.g., 2% v/v).
-
Material Contact:
-
Direct Contact: Add the test material directly to the RBC suspension.
-
Indirect Contact (Extract): Prepare an extract of the material in PBS. Add the extract to the RBC suspension.
-
-
Controls: Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100) as a positive control (100% hemolysis).
-
Incubation: Incubate all samples at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
In Vivo Implantation Study (ISO 10993-6)
This study evaluates the local pathological effects of a biomaterial on living tissue after surgical implantation.
Workflow:
In Vivo Implantation Workflow
Detailed Steps:
-
Animal Model and Implantation Site: Select an appropriate animal model (e.g., rat, rabbit) and implantation site (e.g., subcutaneous, intramuscular) based on the intended application of the material.
-
Material Preparation and Sterilization: Prepare the test material in the desired form (e.g., film, scaffold) and sterilize it using an appropriate method.
-
Surgical Procedure: Under anesthesia and aseptic conditions, surgically implant the test material into the chosen site. A sham surgery (incision without implant) or implantation of a negative control material is performed for comparison.
-
Observation Period: Monitor the animals for signs of inflammation, infection, or other adverse reactions over a defined period (e.g., 1, 4, 12 weeks).
-
Tissue Harvesting and Processing: At the end of the study period, euthanize the animals and carefully excise the implant and surrounding tissue. Fix the tissue in formalin and process for histological analysis (e.g., paraffin embedding, sectioning).
-
Histological Evaluation: Stain the tissue sections (e.g., with Hematoxylin and Eosin) and examine them under a microscope to assess the local tissue response, including the presence and thickness of a fibrous capsule, inflammatory cell infiltration, tissue integration, and any signs of necrosis or degradation.
Signaling Pathways in Biocompatibility
The interaction of a biomaterial with host tissues can trigger a cascade of cellular signaling events. A key pathway involved in the inflammatory response to foreign materials is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
NF-κB Signaling Pathway:
Safety Operating Guide
Navigating the Safe Disposal of Triallyl Aconitate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Triallyl aconitate, an ester of aconitic acid, requires careful management throughout its lifecycle, from use in experiments to its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Safety and Disposal Protocols
Personal Protective Equipment (PPE): Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.[2][3] | To protect eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2] | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
1. Waste Collection:
-
All waste containing this compound, including unused product, contaminated absorbent materials, and disposable labware, should be collected in a designated, properly labeled hazardous waste container.[2][3][4]
-
The container must be made of a material compatible with the chemical and should be kept tightly closed when not in use.[3]
2. Spill Management:
-
In the event of a spill, first, ensure the area is well-ventilated.
-
For small spills, use an inert absorbent material, such as vermiculite, dry sand, or earth, to soak up the substance.[2] Do not use combustible materials like sawdust.
-
The contaminated absorbent material should then be collected and placed into the designated hazardous waste container for disposal.[2][3]
-
After the bulk of the spill has been cleaned up, the affected area should be decontaminated with a suitable solvent and then washed with soap and water.
3. Storage of Waste:
-
Hazardous waste containers holding this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
4. Final Disposal:
-
This compound waste must be disposed of through a licensed and approved hazardous waste disposal facility.[2] It should not be disposed of down the drain or in regular trash.
-
Follow all local, state, and federal regulations regarding the disposal of hazardous chemical waste.[1] This typically involves arranging for pickup by a certified chemical waste contractor.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of operations for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision-making process for handling a this compound spill.
References
Personal protective equipment for handling Triallyl aconitate
This document provides essential safety and logistical information for handling Triallyl aconitate in a laboratory setting. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures to ensure safe operation and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related allyl compounds are known to be harmful if swallowed or in contact with skin. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a significant splash hazard. | Protects eyes from splashes and airborne particles of the chemical. |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, as related compounds can be harmful. |
| Body Protection | A chemical-resistant laboratory coat. For larger quantities or increased exposure risk, chemical-resistant overalls are recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is necessary. | Minimizes the risk of inhaling potentially harmful airborne particles. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
-
-
Weighing and Transfer:
-
Handle this compound as a solid in a fume hood to avoid inhalation of any dust particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical.
-
Close the container tightly immediately after use.
-
-
Experimental Procedure:
-
Perform all reactions within the fume hood.
-
Maintain a clean and organized workspace to prevent cross-contamination and accidents.
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
Proper management of spills and waste is crucial for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully scoop up the absorbed material into a labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a thorough wash with soap and water.
-
Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan:
-
All waste containing this compound must be considered hazardous waste.
-
Collect all chemical waste in appropriately labeled, sealed, and chemical-resistant containers.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
